2-(4-(Trifluoromethyl)phenyl)thiazolidine
Description
BenchChem offers high-quality 2-(4-(Trifluoromethyl)phenyl)thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Trifluoromethyl)phenyl)thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-4,9,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKHWMITZAALJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-(Trifluoromethyl)phenyl)thiazolidine chemical structure and properties
The following technical guide provides an in-depth analysis of 2-(4-(Trifluoromethyl)phenyl)thiazolidine , a fluorinated heterocyclic scaffold critical in medicinal chemistry for drug discovery programs targeting metabolic disorders, oncology, and antimicrobial resistance.
Document Type: Chemical Profile & Synthetic Guide Subject: Heterocyclic Scaffolds / Fluorinated Medicinal Chemistry CAS Registry Number: 937604-42-7
Executive Summary
2-(4-(Trifluoromethyl)phenyl)thiazolidine represents a "privileged scaffold" in modern drug design. It combines the pharmacophoric features of the thiazolidine ring (a saturated 5-membered ring containing sulfur and nitrogen) with a 4-trifluoromethylphenyl moiety.
The inclusion of the trifluoromethyl (-CF₃) group is a deliberate medicinal chemistry strategy. It enhances lipophilicity (facilitating membrane permeability), increases metabolic stability (by blocking oxidation at the para-position), and modulates the electronic properties of the aromatic ring, thereby influencing binding affinity to targets such as PPAR-γ (diabetes), bacterial DNA gyrase, and various kinase domains in oncology.
Chemical Identity & Physiochemical Properties[1][2][3][4]
This compound exists as a chiral molecule due to the asymmetric carbon at position 2 of the thiazolidine ring. In non-stereoselective synthesis, it is obtained as a racemic mixture.
Table 1: Chemical Specifications
| Property | Data |
| IUPAC Name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine |
| Common Name | 4-CF3-Phenylthiazolidine |
| CAS Number | 937604-42-7 |
| Molecular Formula | C₁₀H₁₀F₃NS |
| Molecular Weight | 233.25 g/mol |
| SMILES | FC(F)(F)C1=CC=C(C2NCCS2)C=C1 |
| Physical State | Viscous oil or low-melting solid (dependent on purity/salt form) |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |
Table 2: Predicted Physiochemical Parameters (ADME Focus)
| Parameter | Value (Est.) | Significance |
| LogP (Lipophilicity) | 2.8 – 3.2 | Moderate lipophilicity; ideal for oral bioavailability (Lipinski compliant). |
| Topological Polar Surface Area (TPSA) | ~35 Ų | Indicates excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 1 (NH) | Critical for hydrogen bonding with receptor pockets. |
| H-Bond Acceptors | 2 (N, S) | Facilitates chelation and receptor interaction. |
| pKa (Conjugate Acid) | ~6.5 | The secondary amine is moderately basic, allowing for salt formation (e.g., HCl). |
Synthetic Pathway & Mechanism[8]
The synthesis of 2-substituted thiazolidines typically proceeds via a condensation-cyclization reaction between an aldehyde and a 1,2-aminothiol. This is a thermodynamic equilibrium reaction that favors ring closure.
Reaction Logic[8][9]
-
Reactants: 4-(Trifluoromethyl)benzaldehyde + Cysteamine (2-aminoethanethiol).
-
Intermediate: Formation of a hemithioaminal (unstable).
-
Cyclization: Intramolecular nucleophilic attack of the amine onto the hemiacetal carbon, followed by dehydration (loss of water).
Visualization: Synthetic Workflow
The following diagram illustrates the reaction pathway and the critical equilibrium steps.
Figure 1: Step-wise condensation mechanism for the formation of the thiazolidine ring. Note the reversibility of the reaction under acidic aqueous conditions.
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of 2-(4-(trifluoromethyl)phenyl)thiazolidine (Scale: 10 mmol). Safety: Work in a fume hood. Cysteamine has a potent, disagreeable odor.
Materials
-
4-(Trifluoromethyl)benzaldehyde (1.74 g, 10 mmol)
-
Cysteamine hydrochloride (1.14 g, 10 mmol)
-
Triethylamine (Et₃N) (1.5 mL, to neutralize HCl salt)
-
Ethanol (Absolute, 30 mL)
-
Magnesium Sulfate (MgSO₄) or Molecular Sieves (3Å)
Procedure
-
Preparation: Dissolve cysteamine HCl in Ethanol (15 mL). Add Triethylamine dropwise while stirring to liberate the free base. A white precipitate (Et₃N·HCl) may form; filter if excessive, otherwise proceed.
-
Addition: Dissolve 4-(trifluoromethyl)benzaldehyde in Ethanol (15 mL). Add this solution slowly to the cysteamine solution at room temperature.
-
Reaction: Stir the mixture at Reflux (78°C) for 4–6 hours.
-
Note: The addition of a dehydrating agent (MgSO₄) or using a Dean-Stark trap (if using Toluene) drives the equilibrium toward the product.
-
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The aldehyde spot should disappear.
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in Dichloromethane (DCM).
-
Wash with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove unreacted amine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Concentrate in vacuo. If the product is an oil, it can be crystallized as an HCl salt by treating with ethereal HCl, or purified via flash column chromatography (Silica gel).
Characterization Criteria (Expected)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.60–7.50 (m, 4H, Aromatic protons).
-
δ 5.60 (s, 1H, CH -Ar, methine proton at C2).
-
δ 3.80–3.00 (m, 4H, Thiazolidine ring -CH ₂-CH ₂-).
-
δ 2.10 (br s, 1H, NH ).
-
Pharmacological Potential & SAR[4][8][10]
The 2-(4-(trifluoromethyl)phenyl)thiazolidine structure is rarely a final drug but rather a core pharmacophore . Its biological activity is dictated by the substituents on the Nitrogen (N3) and the specific placement of the CF₃ group.
Structure-Activity Relationship (SAR) Logic[4][10]
-
The CF₃ Group (Para-position):
-
Metabolic Blockade: Prevents CYP450-mediated hydroxylation at the para-position, significantly extending the half-life (
) compared to the unsubstituted phenyl analog. -
Lipophilicity: Increases
by ~1.2 units vs. hydrogen, enhancing passive transport across the blood-brain barrier.
-
-
The Thiazolidine Ring:
-
N-Alkylation Site: The secondary amine is a versatile handle for attaching complex side chains (e.g., to create thiazolidinones or glitazone-like structures).
-
Redox Activity: Thiazolidines can act as antioxidants or prodrugs that open to release thiols under oxidative stress.
-
Biological Applications[3][4][6][8][9][11][12][13][14][15][16]
-
Anticancer Agents: Derivatives substituted at the N3 position have shown cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cancer lines by inducing apoptosis.
-
Antimicrobial: The ring system mimics parts of the penicillin structure. 2-Arylthiazolidines disrupt bacterial cell wall synthesis or membrane integrity in S. aureus.
-
Neuroprotection: Due to high BBB permeability, these derivatives are explored as anticonvulsants (sodium channel blockers).
References
-
National Institutes of Health (PMC). (2025). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Retrieved from [Link]
-
ACS Omega. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Retrieved from [Link]
Introduction: The Scientific Merit of 2-(4-(Trifluoromethyl)phenyl)thiazolidine
An In-Depth Technical Guide to 2-(4-(Trifluoromethyl)phenyl)thiazolidine (CAS 937604-42-7) for Advanced Research and Development
This guide provides a comprehensive technical overview of 2-(4-(Trifluoromethyl)phenyl)thiazolidine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Intended for researchers, chemists, and drug development professionals, this document delves into the essential technical considerations for sourcing, characterizing, and utilizing this compound in a research setting. We will explore its synthesis, analytical validation, and potential applications, grounded in established scientific principles.
The thiazolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The incorporation of a 4-(trifluoromethyl)phenyl substituent is a strategic design element. The trifluoromethyl group often enhances metabolic stability, binding affinity, and lipophilicity of a molecule, properties that are highly desirable in drug candidates.[3] Consequently, 2-(4-(Trifluoromethyl)phenyl)thiazolidine serves as a valuable starting material for the synthesis of novel therapeutic agents.
While this specific molecule is primarily a research chemical, the broader class of thiazolidine derivatives has demonstrated a wide array of pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties.[4][5] This positions CAS 937604-42-7 as a key intermediate for exploring new chemical entities with potential therapeutic value.
Supplier Landscape and Qualification
For any research endeavor, the quality of starting materials is paramount. The following is a representative supplier for 2-(4-(Trifluoromethyl)phenyl)thiazolidine:
-
BLDpharm: This supplier lists the compound with CAS number 937604-42-7 and indicates the availability of technical documentation such as NMR, HPLC, and LC-MS.
Table 1: Key Specifications of 2-(4-(Trifluoromethyl)phenyl)thiazolidine
| Parameter | Value | Source |
| CAS Number | 937604-42-7 | |
| Molecular Formula | C₁₀H₁₀F₃NS | |
| Molecular Weight | 233.25 | |
| Storage | Sealed in dry, 2-8°C |
A Rigorous Supplier Qualification Workflow
A robust supplier qualification process is essential to ensure the identity and purity of the starting material. The following workflow is recommended:
Caption: A workflow for qualifying suppliers of critical research chemicals.
Synthetic Pathway: A Plausible Approach
Proposed Synthesis of 2-(4-(Trifluoromethyl)phenyl)thiazolidine
This protocol is based on established methodologies for similar compounds.
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Cysteamine: To this solution, add cysteamine hydrochloride (1 equivalent) followed by a base, such as triethylamine or sodium bicarbonate (1 equivalent), to liberate the free amine.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane.
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the final product.
Analytical Validation: Ensuring Identity and Purity
A multi-technique approach is necessary for the comprehensive characterization of 2-(4-(Trifluoromethyl)phenyl)thiazolidine.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC is a standard method for determining the purity of organic compounds.[1]
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) |
| Gradient | A suitable gradient, for example, 30-90% acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25°C |
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of around 0.1 mg/mL with the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic Protons: Two doublets in the aromatic region (approximately 7.5-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Thiazolidine Protons: A multiplet for the CH proton at the 2-position of the thiazolidine ring (likely around 5.5-5.8 ppm). Two multiplets for the two CH₂ groups of the thiazolidine ring (in the range of 3.0-3.5 ppm).
-
NH Proton: A broad singlet for the NH proton, the chemical shift of which can be variable.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Aromatic Carbons: Signals corresponding to the carbons of the trifluoromethylphenyl group. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.
-
Thiazolidine Carbons: Signals for the three carbons of the thiazolidine ring.
-
CF₃ Carbon: A quartet for the trifluoromethyl carbon.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound. For 2-(4-(Trifluoromethyl)phenyl)thiazolidine (C₁₀H₁₀F₃NS), the expected monoisotopic mass is approximately 233.05 g/mol . Electrospray ionization (ESI) in positive mode would likely show a protonated molecular ion [M+H]⁺ at m/z 234.06.
Potential Applications in Research and Drug Discovery
The true value of 2-(4-(Trifluoromethyl)phenyl)thiazolidine lies in its potential as a building block for more complex molecules with therapeutic applications.
-
Anticancer Drug Discovery: Thiazolidine derivatives have been investigated as anticancer agents.[5] This compound can be used as a starting point to synthesize novel molecules for screening against various cancer cell lines.
-
Antimicrobial Research: The thiazolidine nucleus is present in some antimicrobial agents.[4] Derivatives of this compound could be synthesized and tested for activity against a range of bacterial and fungal pathogens.
-
Metabolic Diseases: Thiazolidinediones are a class of drugs used to treat type 2 diabetes. While this compound is not a thiazolidinedione, its structural similarity makes it an interesting scaffold for the development of new agents targeting metabolic pathways.
Safety and Handling
As with any research chemical, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended by the supplier (2-8°C).
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-(4-(Trifluoromethyl)phenyl)thiazolidine (CAS 937604-42-7) is a valuable chemical intermediate for researchers in medicinal chemistry and drug discovery. Its utility stems from the combination of the biologically significant thiazolidine core and the pharmacokinetically favorable trifluoromethylphenyl group. A thorough understanding of its sourcing, synthesis, and analytical characterization is crucial for its effective application in research. This guide provides a foundational framework for scientists working with this and similar compounds, emphasizing the importance of rigorous quality control and a deep understanding of the underlying chemistry.
References
- Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evalu
- Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules. 2024.
- Synthesis, characterization and evaluation of in vitro anticancer potential of novel fluorinated 5-benzylidene-3-ethyl-2-(2-methyl. Journal of Chemical and Pharmaceutical Sciences. 2022.
- Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Research Journal of Pharmacy and Technology. 2024.
- Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. MDPI. 2024.
-
Thermo Fisher Scientific. 2-Thioxo-3-[3-(trifluoromethyl)phenyl]-4-thiazolidinone, 95%. [Link]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. 2003.
- Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application.
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports. 2023.
- Purity Analysis of 2-Trifluoromethyl-terephthalonitrile by High-Performance Liquid Chromatography: A Technical Guide. Benchchem. 2025.
- HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
- Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. MDPI. 2022.
- CN104230915A - Thiazolidinedione-containing phenylpiperazine derivatives as well as preparation method and applications of thiazolidinedione-containing phenylpiperazine derivatives.
- Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Publishing. 2022.
- 2-(3-(Trifluoromethyl)phenyl)thiazolidine | 1193224-84-8. Benchchem.
- Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. 2020.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Thioxo-3-[3-(trifluoromethyl)phenyl]-4-thiazolidinone, 95% 250 mg | Request for Quote [thermofisher.com]
- 3. sciensage.info [sciensage.info]
- 4. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 937604-42-7|2-(4-(Trifluoromethyl)phenyl)thiazolidine|BLDPharm [bldpharm.com]
Introduction: The Strategic Intersection of Thiazolidine Scaffolds and Fluorine Chemistry
An In-Depth Technical Guide to the Metabolic Stability of Fluorinated Thiazolidine Compounds
In the landscape of modern drug discovery, the thiazolidine heterocycle represents a "privileged scaffold," a molecular framework that has given rise to a multitude of pharmacologically active agents.[1][2][3] From the pioneering anti-diabetic thiazolidinediones (TZDs) like Pioglitazone to novel agents in oncology and infectious disease, this five-membered ring is a cornerstone of medicinal chemistry.[4][5] However, like any therapeutic candidate, the journey from a potent "hit" to a clinically viable drug is fraught with pharmacokinetic challenges, chief among them being metabolic stability.[6] The rate and manner in which a compound is broken down by the body's enzymatic machinery dictates its half-life, bioavailability, and potential for toxic metabolite formation.[7]
This guide delves into a powerful and widely adopted strategy to enhance the metabolic robustness of thiazolidine-based compounds: selective fluorination. The introduction of fluorine, the most electronegative element, into a molecular scaffold can profoundly alter its physicochemical and pharmacological properties.[8][9] This is not merely due to the strength of the carbon-fluorine (C-F) bond, but rather a complex interplay of electronic and steric effects that can shield metabolically vulnerable positions from enzymatic attack.[10][11] As researchers and drug development professionals, understanding the causality behind these improvements is paramount for rational drug design. This document provides a field-proven perspective on the principles, experimental evaluation, and strategic application of fluorination to optimize the metabolic profile of thiazolidine-containing drug candidates.
Pillar 1: Mechanistic Rationale for Fluorination in Enhancing Metabolic Stability
The decision to incorporate fluorine is a strategic one, aimed at blocking known metabolic "soft spots." The primary mechanism of metabolic degradation for many xenobiotics is oxidation, catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes located predominantly in the liver.[7][12]
Blocking Metabolic Hot Spots: The substitution of a hydrogen atom with fluorine at a site susceptible to CYP450-mediated oxidation can effectively halt or slow down metabolism at that position.[8][13] This is because the C-F bond is significantly stronger and less polarizable than a carbon-hydrogen (C-H) bond, making it resistant to the hydrogen atom abstraction or direct oxidation mechanisms employed by CYP enzymes.[10]
Electronic Modulation: Beyond simple steric blocking, fluorine's powerful electron-withdrawing nature can deactivate adjacent or even distal sites to metabolic attack.[8][11] This inductive effect can alter the electron density of the entire molecule, making it a poorer substrate for metabolizing enzymes. This modulation can also influence the pKa of nearby functional groups, which can in turn affect solubility, membrane permeability, and binding affinity to the target protein.[8][14]
Logical Framework: The Fluorination Strategy
The following diagram illustrates the logical process by which fluorination is employed to address metabolic liabilities.
Caption: A logical workflow for employing fluorination to improve drug-like properties.
Pillar 2: Common Metabolic Pathways of the Thiazolidine Scaffold
To effectively apply a fluorination strategy, one must first understand the inherent metabolic vulnerabilities of the thiazolidine ring and its common derivatives, such as the thiazolidinediones (TZDs). While the overall metabolic profile is highly dependent on the specific substituents, some general pathways have been identified.
Systematic studies have suggested that the thiazolidine scaffold, particularly derivatives like rhodanines and 5-benzylidene thiohydantoins, can be recognized by P450 enzymes.[15] Key metabolic transformations can include:
-
Oxidation of the Sulfur Atom: The endocyclic sulfur is a potential site for oxidation to the corresponding sulfoxide or sulfone.
-
Ring Cleavage: Enzymatic hydrolysis or oxidation can lead to the opening of the thiazolidine ring.
-
Oxidation of Substituents: Aromatic or alkyl groups attached to the nitrogen at position 3 or the carbon at position 5 are often primary sites of hydroxylation. For instance, the C-5 position is a frequently modified structural site in the development of TZD derivatives.[2]
-
N-Dealkylation: If an alkyl group is present on the ring nitrogen, its removal is a common metabolic route.
A study on various five-membered multiheterocyclic compounds found that 5-substituted rhodanines exhibited short half-lives in human liver microsomes, suggesting the endocyclic sulfur and substituents at the C5 position can be key recognition motifs for CYP450 metabolism.[15] Fluorinating these "hot spots" is therefore a primary objective.
Potential Metabolic Sites on a Generic Thiazolidine Scaffold
This diagram highlights potential sites of metabolic attack that can be shielded by fluorination.
Caption: Potential metabolic "hot spots" on a generalized thiazolidine structure.
Pillar 3: Experimental Design for Assessing Metabolic Stability
Theoretical knowledge must be validated by robust experimental data. The cornerstone of early-stage drug metabolism and pharmacokinetics (DMPK) is the in vitro assessment of metabolic stability.[6] These assays provide critical data, such as the compound's half-life (t½) and intrinsic clearance (CLint), which help predict its in vivo behavior.[6][16]
The most common systems used are subcellular liver fractions (microsomes, S9) or intact hepatocytes, as the liver is the primary site of drug metabolism.[12][17]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYP450s. They are cost-effective and ideal for initial screening of oxidative metabolism.[12]
-
Liver S9 Fraction: This fraction contains both microsomes and the cytosolic components of liver cells, allowing for the study of both Phase I (e.g., CYP450) and Phase II (e.g., UGT, SULT) metabolism.[7]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors, as well as transporters, offering the most physiologically relevant in vitro model, often considered the "gold standard."[12]
Quantitative Comparison: The Impact of Fluorination
The following table presents representative data illustrating the typical improvement in metabolic stability observed when a metabolically liable position on a thiazolidine compound is fluorinated.
| Compound | Structure (Modification) | Metabolic Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation |
| Thiazolidine-Parent | R = -CH₃ | 15 | 46.2 | High Clearance, Low Stability |
| Thiazolidine-Fluoro | R = -CF₃ | > 120 | < 5.8 | Low Clearance, High Stability |
Note: Data are representative and intended for illustrative purposes. Actual values are compound-specific. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[13]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a self-validating system for determining the metabolic half-life and intrinsic clearance of a test compound.
Objective: To quantify the rate of disappearance of a fluorinated thiazolidine compound when incubated with liver microsomes.
Materials:
-
Test Compound (TC) stock solution (e.g., 10 mM in DMSO)
-
Pooled Liver Microsomes (e.g., Human, Rat; stored at -80°C)
-
0.5 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (NRS) Solution A (e.g., containing NADP+, glucose-6-phosphate)
-
NRS Solution B (containing glucose-6-phosphate dehydrogenase)
-
Positive Control Compound (e.g., Testosterone, a known CYP3A4 substrate)
-
Acetonitrile (ACN) with Internal Standard (IS) for reaction quenching and sample analysis
-
96-well incubation plate and collection plate
-
Multichannel pipette, incubator/shaker (37°C)
Procedure:
-
Reagent Preparation:
-
Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer. Keep on ice.
-
Prepare the complete NRS solution by mixing Solutions A and B according to the manufacturer's protocol.
-
Prepare the final Test Compound working solution by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.
-
-
Incubation Setup:
-
Add the microsomal solution to the wells of the 96-well plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
To initiate the metabolic reaction, add the complete NRS solution to all wells except the 'Time 0' and 'No Cofactor' controls.
-
Immediately add the Test Compound working solution to all wells. The final incubation volume is typically 200 µL.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold ACN with Internal Standard.[17] The 'Time 0' sample is quenched immediately after adding the test compound.
-
The ratio of ACN to sample is typically 3:1 (v/v) to ensure complete protein precipitation and enzyme inactivation.
-
-
Sample Processing and Analysis:
-
Seal the collection plate, vortex thoroughly, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining percentage of the parent test compound at each time point relative to the Time 0 sample.[16]
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[17]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[17]
-
Workflow: Microsomal Stability Assay
The following diagram outlines the key steps in the experimental workflow.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Conclusion and Forward Outlook
The strategic incorporation of fluorine into thiazolidine-based scaffolds is a validated and highly effective strategy for overcoming metabolic liabilities. By understanding the inherent metabolic pathways of the thiazolidine ring and leveraging fluorine's unique ability to block oxidative attack, medicinal chemists can rationally design compounds with significantly improved pharmacokinetic profiles. The robust and scalable in vitro assays detailed in this guide provide the necessary tools to empirically validate these design strategies, enabling a data-driven approach to lead optimization. As the complexity of drug targets increases, the ability to fine-tune DMPK properties through techniques like fluorination will remain an indispensable skill for researchers, scientists, and drug development professionals dedicated to creating safer and more effective medicines.
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Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]
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Bohl, C. R., & Gabba, M. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]
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Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available at: [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Available at: [Link]
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St-Gallay, S. A., et al. (2015, September 24). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. ACS Publications. Available at: [Link]
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Isanbor, C., & O'Hagan, D. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Kumar, R., et al. (2023, July 11). The Therapeutic Journey of Heterocyclic Compound 2, 4- Thiazolidinediones as A Versatile Pharmacophore: An Insight into. Juniper Publishers. Available at: [Link]
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Methodological & Application
Synthesis of 2-(4-(Trifluoromethyl)phenyl)thiazolidine: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details the synthesis, purification, and characterization of 2-(4-(trifluoromethyl)phenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The established and efficient one-pot condensation reaction between 4-(trifluoromethyl)benzaldehyde and cysteamine hydrochloride is presented with an in-depth, step-by-step protocol suitable for researchers in organic synthesis and pharmaceutical sciences. This document provides the scientific rationale behind the procedural steps, safety considerations for all reagents, and expected analytical data for the final product, ensuring a reproducible and reliable synthesis.
Introduction: The Significance of Trifluoromethylphenyl-Substituted Thiazolidines
Thiazolidine derivatives are a prominent class of sulfur and nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules.[1][2] The incorporation of a trifluoromethylphenyl group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound.[3] Consequently, 2-(4-(trifluoromethyl)phenyl)thiazolidine serves as a valuable building block for the synthesis of novel therapeutic agents, with potential applications as anticancer and antimicrobial agents.[5][6]
The synthesis described herein is a classic example of thiazolidine formation through the condensation of an aldehyde with a β-aminothiol.[7][8] This reaction is known for its efficiency and relatively mild conditions, making it an accessible method for the preparation of a wide array of 2-substituted thiazolidines.
Reaction Mechanism and Scientific Rationale
The formation of 2-(4-(trifluoromethyl)phenyl)thiazolidine proceeds via a well-established two-step mechanism:
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of the primary amine of cysteamine on the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzaldehyde. This is followed by dehydration to form a protonated Schiff base (iminium ion) intermediate. Protic solvents can facilitate the removal of the water molecule, driving the reaction forward.[7][8]
-
Intramolecular Cyclization: The thiol group of the cysteamine moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion. This ring-closing step results in the formation of the stable five-membered thiazolidine ring.[9]
The use of cysteamine hydrochloride requires a base to neutralize the hydrochloride salt and free the amine for the initial nucleophilic attack. In many protocols, the reaction is self-catalyzed or proceeds efficiently without the need for an additional strong acid or base, particularly when heated in a protic solvent.
Detailed Experimental Protocol
This protocol outlines the synthesis of 2-(4-(trifluoromethyl)phenyl)thiazolidine on a laboratory scale.
Reagent and Equipment Checklist
| Reagent/Equipment | Purpose |
| 4-(Trifluoromethyl)benzaldehyde | Starting Material (Aldehyde) |
| Cysteamine hydrochloride | Starting Material (β-aminothiol) |
| Ethanol (Absolute) | Reaction Solvent |
| Sodium bicarbonate | Base (for neutralization) |
| Deionized Water | Work-up |
| Dichloromethane | Extraction Solvent |
| Anhydrous Magnesium Sulfate | Drying Agent |
| Round-bottom flask (100 mL) | Reaction Vessel |
| Reflux condenser | To prevent solvent loss |
| Magnetic stirrer and stir bar | For homogenous mixing |
| Heating mantle | For controlled heating |
| Separatory funnel (250 mL) | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Thin-Layer Chromatography (TLC) | To monitor reaction progress |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.14 g (10 mmol) of cysteamine hydrochloride in 20 mL of absolute ethanol.
-
Neutralization: To the stirred solution, add 0.84 g (10 mmol) of sodium bicarbonate. Stir the suspension for 15 minutes at room temperature to neutralize the hydrochloride and liberate the free cysteamine base.
-
Addition of Aldehyde: Add 1.74 g (10 mmol) of 4-(trifluoromethyl)benzaldehyde to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:4). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up and Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of dichloromethane. Transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate.
-
Separation: Collect the bottom organic layer (dichloromethane). Extract the aqueous layer two more times with 25 mL portions of dichloromethane.
-
Drying and Filtration: Combine all the organic extracts and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Final Product Isolation: Remove the dichloromethane from the filtrate using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-(Trifluoromethyl)phenyl)thiazolidine.
Safety and Handling Precautions
-
4-(Trifluoromethyl)benzaldehyde: Causes skin and serious eye irritation.[10][11] Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Cysteamine hydrochloride: May cause an allergic skin reaction and respiratory irritation.[12][13] Avoid inhalation of dust. Use in a well-ventilated area and wear appropriate PPE.
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent. All handling should be performed in a chemical fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Characterization of 2-(4-(Trifluoromethyl)phenyl)thiazolidine
The structure of the synthesized compound should be confirmed using standard analytical techniques.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₀F₃NS |
| Molecular Weight | 233.25 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Melting Point | Not readily available, determination recommended |
Spectroscopic Data (Predicted)
-
¹H NMR (in CDCl₃):
-
Aromatic Protons: Signals in the range of δ 7.5-7.7 ppm (multiplet, 4H) corresponding to the protons on the trifluoromethyl-substituted phenyl ring.
-
CH Proton (C2): A singlet or a triplet (depending on coupling with adjacent protons) around δ 5.5-5.8 ppm (1H).
-
CH₂ Protons (C4 & C5): Two multiplets or triplets in the range of δ 3.0-3.5 ppm (4H) corresponding to the methylene protons of the thiazolidine ring.
-
NH Proton: A broad singlet around δ 1.8-2.5 ppm (1H), which may be exchangeable with D₂O.
-
-
¹³C NMR (in CDCl₃):
-
Aromatic Carbons: Signals between δ 120-150 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
CF₃ Carbon: A quartet around δ 124 ppm.
-
CH Carbon (C2): A signal around δ 65-70 ppm.
-
CH₂ Carbons (C4 & C5): Signals in the range of δ 30-50 ppm.
-
-
FT-IR (KBr, cm⁻¹):
-
N-H Stretch: A broad absorption band around 3200-3300 cm⁻¹.[14][15]
-
C-H Stretch (Aromatic): Peaks around 3050-3100 cm⁻¹.[14]
-
C-H Stretch (Aliphatic): Peaks around 2850-2950 cm⁻¹.[14]
-
C=C Stretch (Aromatic): Absorptions in the 1600-1620 cm⁻¹ and 1450-1500 cm⁻¹ regions.
-
C-F Stretch: Strong absorption bands in the 1100-1350 cm⁻¹ region.
-
C-S Stretch: A weaker absorption around 600-700 cm⁻¹.[15]
-
Structural Confirmation Workflow
Caption: Logical flow of spectroscopic data interpretation for structural elucidation.
Conclusion
The synthesis of 2-(4-(trifluoromethyl)phenyl)thiazolidine via the condensation of 4-(trifluoromethyl)benzaldehyde and cysteamine hydrochloride is a robust and straightforward method for obtaining this valuable synthetic intermediate. The protocol provided, along with the safety guidelines and expected characterization data, offers a comprehensive resource for researchers. The successful synthesis and characterization of this compound will enable further exploration of its potential applications in the development of novel therapeutic agents.
References
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- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids.
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PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
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- Huang, T. C., Ho, C. T., & Chang, S. S. (1998). Mechanistic studies on thiazolidine formation in aldehyde/cysteamine model systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227.
- Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1737-1748.
- Miyashita, M., et al. (1991). A new method for the determination of trace aldehydes in foods by the use of a thiazolidine derivative. Journal of the Food Hygienic Society of Japan, 32(2), 113-118.
- Douglas, N. L., et al. (2014). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets.
- Macikenas, D., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Journal of the American Chemical Society, 133(40), 15914-15917.
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Application Notes and Protocols for the Solvent-Free Synthesis of Thiazolidine-2,4-dione Derivatives
Introduction: The Significance of Thiazolidine-2,4-diones and the Imperative of Green Chemistry
The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Renowned for their role in managing type 2 diabetes mellitus through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), TZD derivatives, often called "glitazones," include well-known drugs like pioglitazone and rosiglitazone.[2][3][4] Beyond their anti-diabetic prowess, this versatile heterocyclic motif exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][5][6][7][8][9]
Traditionally, the synthesis of these vital compounds has relied on conventional methods that often involve volatile organic solvents, harsh catalysts, and lengthy reaction times, posing significant environmental and health concerns.[5][6][8] In alignment with the principles of green chemistry, there is a compelling need for cleaner, more efficient, and sustainable synthetic methodologies.[6] Solvent-free synthesis emerges as a powerful strategy to meet this demand, offering numerous advantages such as reduced waste, lower costs, operational simplicity, and often, enhanced reaction rates and yields.[10][11][12][13][14]
This guide provides an in-depth exploration of modern, solvent-free techniques for the synthesis of thiazolidine-2,4-dione derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for these advanced, eco-friendly methodologies.
Core Reaction Mechanisms
The synthesis of thiazolidine-2,4-dione derivatives primarily involves two key stages: the formation of the core TZD ring and its subsequent functionalization, most commonly at the 5-position.
Formation of the Thiazolidine-2,4-dione Nucleus
The fundamental TZD ring is typically synthesized via the condensation of thiourea and an α-haloacetic acid, such as chloroacetic acid. The established mechanism involves an initial S-alkylation of thiourea, followed by intramolecular cyclization and subsequent hydrolysis.
The reaction mechanism, as proposed by Liberman et al., begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of chloroacetic acid in an S_N2 reaction.[4][15] This is followed by an intramolecular nucleophilic substitution where the nitrogen attacks the carboxylic carbon, leading to cyclization and the elimination of water.[4][15] The final step is the hydrolysis of the imino group to yield the thiazolidine-2,4-dione ring.[4]
Caption: Mechanism for Thiazolidine-2,4-dione core synthesis.
Knoevenagel Condensation for 5-Arylidene Derivatives
The most common modification of the TZD scaffold involves the Knoevenagel condensation at the C-5 position. This reaction introduces a diverse range of substituents, which is crucial for tuning the molecule's biological activity. The reaction involves the condensation of an aldehyde or ketone with the active methylene group at C-5 of the TZD ring, typically catalyzed by a base.
Under solvent-free conditions, this reaction is often facilitated by catalysts such as ethylenediamine diacetate (EDDA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), or by energy sources like microwave and ultrasound.[13][16][17][18]
Caption: General mechanism for Knoevenagel condensation at C-5.
Experimental Protocols: Solvent-Free Methodologies
The following protocols detail three prominent solvent-free methods for synthesizing 5-arylidene-thiazolidine-2,4-dione derivatives. These techniques exemplify the principles of green chemistry by eliminating organic solvents and often reducing reaction times and energy consumption.
General Experimental Workflow
The overall process, from reactant preparation to product characterization, follows a streamlined workflow that is enhanced by the simplicity of solvent-free conditions.
Caption: General workflow for solvent-free TZD derivative synthesis.
Protocol 1: Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating, dramatically accelerating reaction rates.[19][20][21] This method is highly efficient for the Knoevenagel condensation.
Materials:
-
Thiazolidine-2,4-dione (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Catalyst (e.g., Piperidine, Sodium Acetate) (catalytic amount)
-
Microwave synthesizer
-
Reaction vessel (10 mL)
-
Ethanol for recrystallization
Procedure:
-
Place thiazolidine-2,4-dione (1 mmol) and the selected aromatic aldehyde (1 mmol) into a microwave reaction vessel.
-
Add a catalytic amount of piperidine (1-2 drops) or fused sodium acetate (e.g., 1.8 g for a 0.25 mol scale reaction).[22]
-
Thoroughly mix the components with a glass rod.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 200-900 W) for a short duration (typically 2-8 minutes).[20][22] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the vessel to cool to room temperature.
-
Add ice-cold water (e.g., 30 mL) to the reaction mixture to precipitate the solid product.[22]
-
Filter the crude product using a Buchner funnel, wash thoroughly with water, and dry.
-
Recrystallize the purified product from ethanol to obtain pure 5-arylidene-thiazolidine-2,4-dione derivatives.[19][22]
Protocol 2: Ultrasound-Assisted Synthesis
Sonication utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, which enhances mass transfer and accelerates the reaction.[10][11] This method is particularly effective when used with recyclable catalysts like task-specific ionic liquids.
Materials:
-
Thiazolidine-2,4-dione (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Task-Specific Ionic Liquid (TSIL) catalyst, e.g., [TMG][Lac] (1,1,3,3-tetramethylguanidine lactate) (20 mol%)[16]
-
Ultrasonic bath or probe sonicator
-
Reaction flask
-
Ethanol/DMF for recrystallization
Procedure:
-
In a reaction flask, combine thiazolidine-2,4-dione (1 mmol), the aromatic aldehyde (1 mmol), and [TMG][Lac] (20 mol%).[16]
-
Place the flask in an ultrasonic bath preheated to the desired temperature (e.g., 80°C).[16]
-
Irradiate the mixture with ultrasound for the specified time (typically 20-60 minutes), monitoring the reaction's progress via TLC.[16][23]
-
Upon completion, cool the reaction mass to approximately 15-20°C.[16]
-
Add water (10 mL) and stir for 30 minutes to precipitate the product.[16] The aqueous layer containing the ionic liquid can often be recovered and reused.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the product from a suitable solvent system, such as an ethanol/DMF mixture (3:2), to yield the pure compound.[16]
Protocol 3: Mechanochemical Synthesis (Grinding)
This method involves the use of mechanical force (grinding) to initiate a chemical reaction between solid reactants in the absence of any solvent.[14] It is one of the most environmentally benign synthetic techniques.
Materials:
-
Thiazolidine-2,4-dione (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Mortar and pestle
-
Aqueous ethanol for washing
Procedure:
-
Place thiazolidine-2,4-dione (1 mmol) and the aromatic aldehyde (1 mmol) in a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for the required time (typically 5-15 minutes). The reaction progress can be monitored by TLC by taking a small sample and dissolving it in a suitable solvent.
-
The reaction mixture will typically solidify or change color upon completion.
-
Wash the resulting solid product with aqueous ethanol to remove any unreacted starting materials.
-
Filter the product and dry it. In many cases, the product obtained is of high purity and may not require further recrystallization.[14]
Data Presentation: Comparative Analysis of Solvent-Free Methods
The efficiency of solvent-free methods can be evaluated by comparing reaction times and product yields across different catalysts and substrates.
| Entry | Aldehyde | Catalyst | Method | Time (min) | Yield (%) | Reference |
| 1 | 4-Methoxybenzaldehyde | [TMG][Lac] (20 mol%) | Ultrasound (80°C) | 20 | 95 | [16] |
| 2 | 4-Chlorobenzaldehyde | Sodium Acetate | Microwave (200W) | 5 | 87 | [22] |
| 3 | Benzaldehyde | EDDA (5 mol%) | Heating (80°C) | 3 | 96 | [13] |
| 4 | 4-Hydroxybenzaldehyde | None | Grinding | 10 | ~90 (Implied) | [14] |
| 5 | 4-(Dimethylamino)benzaldehyde | Choline chloride, N-methylurea | Heating (DES) | N/A | 90.9 | [5][6] |
| 6 | Indole-3-carboxaldehyde | Choline chloride, N-methylurea | Heating (DES) | N/A | 89.8 | [6] |
| 7 | 4-Nitrobenzaldehyde | DABCO (10 mol%) | Aqueous Ethanol | 12 | 91 | [17] |
Note: This table is a representative summary. Yields and times can vary based on the specific aldehyde substrate and precise reaction conditions.
Conclusion and Future Perspectives
The adoption of solvent-free synthetic protocols represents a significant advancement in the production of thiazolidine-2,4-dione derivatives.[6] Methodologies such as microwave irradiation, sonication, and mechanochemical grinding offer substantial benefits, including drastically reduced reaction times, high product yields, operational simplicity, and a significantly improved environmental profile.[10][11][14][19][20] These techniques are not only academically interesting but are also scalable and economically viable, making them highly attractive for industrial applications in drug discovery and development.[4]
As the field of medicinal chemistry continues to evolve, the integration of green and sustainable practices will be paramount. Further research into novel, recyclable catalysts and the expansion of solvent-free methods to more complex TZD analogues will continue to drive innovation, ensuring that the synthesis of these vital therapeutic agents is both efficient and environmentally responsible.
References
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Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017). MedCrave online. [Link]
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Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). PMC. [Link]
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Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers. [Link]
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Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). PMC. [Link]
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Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). MDPI. [Link]
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Ultrasound-assisted synthesis of 2,4-thiazolidinedione and rhodanine derivatives catalyzed by task-specific ionic liquid: [TMG][Lac]. (n.d.). PMC. [Link]
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2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. (2025). ResearchGate. [Link]
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Scheme 3. Mechanism for the formation of thiazolidine-2,4-dione (1b). (n.d.). ResearchGate. [Link]
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Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). PubMed. [Link]
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Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Computational Predictions. (2026). PubMed. [Link]
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Pharmacological activity overview of 2,4-thiazolidinediones. (A higher...). (n.d.). ResearchGate. [Link]
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Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous. (n.d.). Journal of Materials and Environmental Science. [Link]
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Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (2023). RSC Publishing. [Link]
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Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. (n.d.). ResearchGate. [Link]
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Microwave-assisted synthesis of some 2,4-thiazolidinedione derivatives. (2025). ResearchGate. [Link]
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Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2025). Beilstein Journals. [Link]
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Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). ResearchGate. [Link]
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Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. (2024). Taylor & Francis Group. [Link]
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Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). PMC. [Link]
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(PDF) Microwave Induced Synthesis of the Thiazolidine-2,4-dione Motif and the Efficient Solvent Free-Solid Phase Parallel Syntheses of 5-Benzylidene-thiazolidine-2,4-dione and 5-Benzylidene-2-thioxo-thiazolidine-4-one Compounds. (2026). ResearchGate. [Link]
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Catalyst-, solvent- and desiccant-free three-component synthesis of novel C-2,N-3 disubstituted thiazolidin-4. (n.d.). ScienceDirect. [Link]
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Synthesis and Characterization of Novel Thiazolidine-2,4-dione (TZD) Derivatives with Hexyl and Decyl Chains. (n.d.). De La Salle University. [Link]
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microwave assisted synthesis of 3,5-disubstituted thiazolidine-2,4-diones with antifungal activ. (n.d.). Farmacia Journal. [Link]
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A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. (2020). ResearchGate. [Link]
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Ultrasound-assisted green synthesis of 2,4-thiazolidinedione and diaryl substituted pyrazolylthiazolidinediones catalyzed by ß-. (n.d.). ijpsdr.com. [Link]
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Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PMC. [Link]
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Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI. [Link]
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Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025). ResearchGate. [Link]
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Catalyst-, solvent- and desiccant-free three-component synthesis of novel C-2,N-3 disubstituted thiazolidin-4-ones. (2016). Arabian Journal of Chemistry. [Link]
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A Solvent-Free Protocol for the Green Synthesis of 5-Arylidene-2,4-thiazolidinediones Using Ethylenediamine Diacetate as Catalyst. (n.d.). ResearchGate. [Link]
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One-Pot Synthesis of 5-Arylidene-2-Imino-4-Thiazolidinones under Microwave Irradiation. (2025). ResearchGate. [Link]
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MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry. [Link]
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A Facile, Mechanochemical, Solvent-, and Catalyst-Free Synthesis of Functionalized 4-Thiazolidinones. (n.d.). Scilit. [Link]
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Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. (n.d.). ijppsjournal.com. [Link]
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Facile Synthesis and Characterization of Some New 5-ethylidene-Thiazolidine-2,4-diones and their Antimicrobial Evaluation. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
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Ultrasound assisted Synthesis of Thiazolidine Thiones Containing1,2,3-triazoles Using Cu/TiO2. (n.d.). Semantic Scholar. [Link]
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Microwave assisted synthesis and pharmacological evaluation of few substituted 4- thiazolidinone derivatives. (n.d.). Semantic Scholar. [Link]
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Synthesis of thiazolidine-2,4-dione or 2-thioxothiazolidine-4-one derivatives under MW. (n.d.). Semantic Scholar. [Link]
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Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxid. (2019). ijptonline.com. [Link]
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Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
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molecular docking of 2-(4-(Trifluoromethyl)phenyl)thiazolidine into PPAR-gamma
An Application Note and In-Depth Protocol for the Molecular Docking of 2-(4-(Trifluoromethyl)phenyl)thiazolidine into the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)
Authored by: Gemini, Senior Application Scientist
Abstract
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a ligand-activated transcription factor that serves as a master regulator of adipogenesis, glucose metabolism, and inflammation.[1] Its role as the primary target for the thiazolidinedione (TZD) class of anti-diabetic drugs, such as Rosiglitazone, makes it a subject of intense research for developing next-generation therapeutics with improved efficacy and fewer side effects.[2][3] This guide provides a comprehensive, in-depth protocol for conducting a molecular docking study of a novel ligand, 2-(4-(Trifluoromethyl)phenyl)thiazolidine, into the ligand-binding domain (LBD) of PPAR-γ. We will move beyond a simple list of steps to explain the causality behind each experimental choice, ensuring a robust and reproducible computational workflow. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.
Scientific Background and Rationale
PPAR-γ: A Critical Therapeutic Target
PPAR-γ is a member of the nuclear receptor superfamily.[4] Upon activation by a ligand, it forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), initiating the transcription of genes involved in critical metabolic pathways.[6] The PPAR-γ LBD features a large, Y-shaped binding pocket, which allows it to accommodate a diverse range of natural and synthetic ligands.[4][7] The binding of a ligand induces a crucial conformational change, particularly in the C-terminal Activation Function 2 (AF-2) helix, which facilitates the recruitment of coactivator proteins and subsequent gene expression.[2][8]
The Ligand: 2-(4-(Trifluoromethyl)phenyl)thiazolidine
The subject of our study, 2-(4-(Trifluoromethyl)phenyl)thiazolidine, contains a thiazolidine ring, a common scaffold in known PPAR-γ agonists. The trifluoromethylphenyl group is an interesting modification, and understanding its specific interactions within the binding pocket is key to predicting its potential as a PPAR-γ modulator. Molecular docking provides an efficient, cost-effective method to generate an initial hypothesis of its binding mode and affinity before committing to costly chemical synthesis and in vitro assays.
Principle of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and evaluating each conformation using a scoring function, which estimates the binding affinity.[9] A lower, more negative binding energy score generally indicates a more stable and favorable interaction.[9][10]
Caption: The PPAR-γ ligand-activated transcription pathway.
Essential Software and Resources
This protocol relies on widely-used, robust, and often open-source software. Ensure all tools are properly installed before beginning.
| Resource | Purpose | Source URL |
| RCSB Protein Data Bank | Source for protein crystal structures. | https://www.rcsb.org/[11] |
| PubChem | Source for ligand structures and data. | https://pubchem.ncbi.nlm.nih.gov/ |
| AutoDock Vina | Core molecular docking engine. | http://vina.scripps.edu/[12] |
| MGLTools/AutoDockTools (ADT) | Essential for preparing protein and ligand files (PDBQT format). | https://ccsb.scripps.edu/mgltools/[13] |
| PyMOL | Molecular visualization for analysis and figure generation. | https://pymol.org/2/[14] |
| Discovery Studio Visualizer | Alternative tool for visualizing ligand-protein interactions. | https://www.3ds.com/products-services/biovia/ |
The In-Depth Docking Protocol
This protocol is designed as a self-validating system. We will first validate our docking parameters by "redocking" a known co-crystallized ligand and then apply this validated protocol to our target ligand.
Caption: A high-level overview of the molecular docking workflow.
Step 1: Receptor Preparation
The goal here is to prepare the protein by removing non-essential molecules, correcting for missing atoms, and assigning the correct atomic charges, converting it into the required PDBQT format.
-
Select and Download the Receptor Structure:
-
Navigate to the RCSB PDB. We will use PDB ID: 2P4Y , which is the human PPAR-γ LBD at a 2.25 Å resolution, co-crystallized with a partial agonist.[15] High resolution is critical for accurate atomic coordinates.
-
Download the structure in PDB format.
-
-
Clean the PDB File:
-
Causality: Crystal structures contain non-protein atoms like water, ions, and co-crystallized ligands. While some water molecules can be structurally important, most are displaced upon ligand binding and should be removed to simplify the docking calculation.[16] We will also remove the existing ligand to create an empty binding site.
-
Protocol:
-
Open the 2P4Y.pdb file in PyMOL.
-
Remove water molecules: remove resn HOH
-
Remove the co-crystallized ligand and other heteroatoms. For 2P4Y, the ligand is 'SPP'. Command: remove resn SPP
-
Save the cleaned protein structure: File > Export Molecule... > Save as 2P4Y_clean.pdb
-
-
-
Prepare the Receptor in AutoDockTools (ADT):
-
Causality: Docking programs require specific file formats that contain information beyond atomic coordinates, such as atomic partial charges and atom types. ADT will add polar hydrogens (which are often not resolved in X-ray crystallography) and assign Gasteiger charges.
-
Protocol:
-
Open ADT.
-
Navigate to File > Read Molecule and open 2P4Y_clean.pdb.
-
Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.
-
Compute Gasteiger charges: Edit > Charges > Compute Gasteiger.
-
Save as a PDBQT file: Grid > Macromolecule > Choose.... Select 2P4Y_clean and save it as receptor.pdbqt. This file now contains the necessary charge (Q) and atom type (T) information.[17]
-
-
Step 2: Ligand Preparation
We will prepare two ligands: the co-crystallized ligand from 2P4Y for validation, and our target ligand, 2-(4-(Trifluoromethyl)phenyl)thiazolidine.
-
Obtain Ligand Structures:
-
Validation Ligand (SPP from 2P4Y): Extract the ligand from the original 2P4Y.pdb file into its own file (validation_ligand.pdb). This can be done with a text editor or using selection commands in PyMOL.
-
Target Ligand: Obtain the 3D structure of 2-(4-(Trifluoromethyl)phenyl)thiazolidine from PubChem or draw it in a chemical editor and generate a 3D conformer. Save it as target_ligand.mol2 or .sdf.
-
-
Prepare Ligands in ADT:
-
Causality: Similar to the receptor, the ligand needs correct charges and defined rotatable bonds. The docking algorithm will explore different conformations by rotating these bonds.
-
Protocol (repeat for both ligands):
-
In ADT, go to Ligand > Input > Open and select your ligand file.
-
ADT will automatically compute Gasteiger charges and detect the "torsion root".
-
Verify the number of active torsions (Ligand > Torsion Tree > Choose Torsions).
-
Save the prepared ligand: Ligand > Output > Save as PDBQT. Save as validation_ligand.pdbqt and target_ligand.pdbqt.
-
-
Step 3: Protocol Validation via Redocking
This is the most critical step for ensuring the trustworthiness of your results. We will dock the co-crystallized ligand back into the binding site and verify that our protocol can reproduce the experimentally observed binding pose.
-
Define the Search Space (Grid Box):
-
Causality: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It must be large enough to encompass the entire binding pocket but small enough to focus the search, saving computational time.[17] We will center the grid on the position of the original, co-crystallized ligand.
-
Protocol:
-
In ADT, with both the receptor.pdbqt and validation_ligand.pdbqt loaded, navigate to Grid > Grid Box....
-
Center the grid on the ligand by selecting the ligand from the "Center" dropdown menu.
-
Adjust the dimensions (e.g., 24 x 24 x 24 Å) to ensure the box fully encloses the ligand and the key interacting residues of the binding pocket.
-
Note the Center Coordinates and Dimensions .
-
-
-
Configure and Run AutoDock Vina:
-
Create a text file named conf_validation.txt with the following parameters:
-
Expertise: exhaustiveness controls the thoroughness of the search. A value of 16 is a good balance between speed and accuracy for a single docking run.[12]
-
Run Vina from the command line: vina --config conf_validation.txt --log validation_log.txt --out validation_out.pdbqt
-
-
Analyze Validation Results:
-
Causality: We measure the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystal structure pose. An RMSD value below 2.0 Å is considered a successful validation, indicating the docking protocol is reliable.[18][19]
-
Protocol:
-
Open the original 2P4Y.pdb and the validation_out.pdbqt file in PyMOL.
-
Align the protein backbones of both structures.
-
Use the align command to calculate the RMSD between the original ligand and the top-ranked docked pose (the first model in validation_out.pdbqt). Command: align validation_out, validation_ligand
-
If RMSD < 2.0 Å, the protocol is validated.
-
-
Step 4 & 5: Docking the Target Ligand
Now, we apply the validated protocol to our ligand of interest.
-
Configure and Run Vina:
-
Create a new configuration file conf_target.txt. It will be identical to the validation file, except for the ligand and output file names:
-
Run Vina from the command line: vina --config conf_target.txt --log target_log.txt --out target_out.pdbqt
-
Step 6: Analysis and Interpretation of Results
This is where we translate computational data into biochemical insight.
-
Binding Affinity (Scoring):
-
Open the target_log.txt file. AutoDock Vina will report the binding affinity scores in kcal/mol for the top poses.
-
The top-ranked pose (mode 1) has the most negative (i.e., most favorable) score. This score is an estimate of the binding free energy.[10]
-
-
Interaction Analysis:
-
Causality: The binding score alone is not sufficient. A credible binding pose must exhibit chemically sensible interactions with key residues in the active site. For PPAR-γ, key interactions often involve residues like His323, His449, and Tyr473.[15]
-
Protocol:
-
Open receptor.pdbqt and target_out.pdbqt in a molecular visualizer like PyMOL or Discovery Studio.
-
Focus on the top-ranked pose.
-
Identify and measure potential hydrogen bonds (typically < 3.5 Å).
-
Look for hydrophobic interactions between nonpolar parts of the ligand and receptor.
-
Check for other interactions like pi-stacking with aromatic residues (e.g., Phenylalanine, Tyrosine).
-
Compare these interactions to those formed by known agonists like Rosiglitazone to see if the ligand occupies the pocket in a similar manner.
-
-
| Docking Results Summary (Example) | |
| Parameter | Value |
| Ligand | 2-(4-(Trifluoromethyl)phenyl)thiazolidine |
| PDB ID of Receptor | 2P4Y |
| Binding Affinity (Mode 1) | -9.2 kcal/mol |
| RMSD (Validation) | 1.3 Å |
| Key Hydrogen Bonds | SER289, HIS323, HIS449 |
| Key Hydrophobic Interactions | ILE326, LEU330, PHE363 |
Expert Insights: The Role of Water
While we removed bulk water, water molecules can be integral to ligand binding, often forming "water bridges" that mediate interactions.[20][21] Over 85% of protein-ligand complexes in the PDB contain at least one bridging water molecule.[16]
Caption: Decision workflow for including water in docking.
For an initial screening, removing all water is standard practice. For more advanced studies, if multiple crystal structures show a water molecule conserved in the same position, it may be beneficial to retain it and treat it as part of the receptor during docking. This can significantly improve docking accuracy in specific cases.[21]
Conclusion and Limitations
This protocol provides a robust, validated workflow for docking 2-(4-(Trifluoromethyl)phenyl)thiazolidine into PPAR-γ. The results, including the binding affinity and specific molecular interactions, form a strong, data-driven hypothesis for the ligand's potential activity.
However, it is crucial to acknowledge the limitations. Molecular docking is a predictive tool.[9] Scoring functions are approximations and may not perfectly correlate with experimental binding affinities.[22] The receptor is treated as rigid in this standard protocol, which does not account for induced-fit effects. Therefore, the results from this study should be used to guide further investigation, such as molecular dynamics simulations to assess pose stability, and must ultimately be validated by experimental in vitro binding assays.
References
-
Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PMC. [Link]
-
Crystal structure of the ligand binding domain of the human nuclear receptor PPARgamma. PubMed. [Link]
-
Uncovering Water Effects in Protein–Ligand Recognition: Importance in the Second Hydration Shell and Binding Kinetics. PMC. [Link]
-
PDBsum: Structural summaries of PDB entries. PMC. [Link]
-
CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins. PubMed. [Link]
-
PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research, Oxford Academic. [Link]
-
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Bioinformatics Review. [Link]
-
Insights into Dynamic Mechanism of Ligand Binding to Peroxisome Proliferator-Activated Receptor γ toward Potential Pharmacological Applications. J-Stage. [Link]
-
A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics. University of Cambridge. [Link]
-
A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State. [Link]
-
CHARMM. Wikipedia. [Link]
-
Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. National Institutes of Health. [Link]
-
Protein Structure Databases: PDB, PDBe & PDBsum. Bioinformatics Institute. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
(PDF) PDBsum: Summaries and analyses of PDB structures. ResearchGate. [Link]
-
The overlooked role of intrinsic water in protein–ligand binding. LiteFold. [Link]
-
How to validate the molecular docking results? ResearchGate. [Link]
-
PDBsum. Database Commons. [Link]
-
Uncovering water effects in protein–ligand recognition: importance in the second hydration shell and binding kinetics. RSC Publishing. [Link]
-
Visualizing proteins using PyMOL software. Galala University. [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]
-
2P4Y: Crystal structure of human PPAR-gamma-ligand binding domain complexed with an indole-based modulator. RCSB PDB. [Link]
-
Ligand−Protein Docking with Water Molecules. Journal of Chemical Information and Modeling, ACS Publications. [Link]
-
Protein Visualization Tool | PyMOL Tutorial for Beginners. YouTube. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
6MD4: Crystal Structure of Human PPARgamma Ligand Binding Domain in Complex with Rosiglitazone and Oleic acid. RCSB PDB. [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
-
Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. PNAS. [Link]
-
9HX2: X-ray crystal structure of PPAR gamma Ligand Binding Domain in complex with CZ58. RCSB PDB. [Link]
-
6Y3U: Crystal structure of PPARgamma in complex with compound (R)-16. RCSB PDB. [Link]
-
Prediction of Ordered Water Molecules in Protein Binding Sites from Molecular Dynamics Simulations: The Impact of Ligand Binding on Hydration Networks. PMC. [Link]
-
How can I validate docking result without a co-crystallized ligand? Biostars. [Link]
-
6D94: Crystal structure of PPAR gamma in complex with Mediator of RNA polymerase II transcription subunit 1. RCSB PDB. [Link]
-
Exploring the Binding Site Structure of the PPARγ Ligand-Binding Domain by Computational Solvent Mapping. Biochemistry, ACS Publications. [Link]
-
Recent Developments and Applications of the CHARMM force fields. PMC. [Link]
-
Visualizing protein-protein docking using PyMOL. The Bioinformatics Manual, Medium. [Link]
-
FORCE FIELDS FOR PROTEIN SIMULATIONS. Jay Ponder Lab. [Link]
-
PPAR Gamma: From Definition to Molecular Targets and Therapy of Lung Diseases. MDPI. [Link]
-
PPAR Signaling Pathway. Creative Diagnostics. [Link]
-
How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Peroxisome proliferator-activated receptor gamma. Wikipedia. [Link]
-
(PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
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Troubleshooting & Optimization
purification methods for 2-(4-(Trifluoromethyl)phenyl)thiazolidine
This is the Technical Support Center for 2-(4-(Trifluoromethyl)phenyl)thiazolidine .
I have structured this guide as a dynamic "Ticket Resolution System." Each section addresses a specific stage of the purification workflow, treating common experimental failures as "Support Tickets."
Support Ticket #001: Molecule Profile & Stability Assessment
Status: OPEN Priority: CRITICAL
Before attempting purification, you must understand the specific physicochemical vulnerabilities of 2-(4-(Trifluoromethyl)phenyl)thiazolidine. This is not a thiazolidinone (which contains a carbonyl); it is a saturated N,S-heterocycle.
Technical Specifications
| Property | Value / Characteristic | Implication for Purification |
| Structure Type | Cyclic N,S-acetal (Hemiaminal/Thioaminal) | Acid Sensitive. The ring is in equilibrium with the open-chain imine and the hydrolyzed aldehyde/thiol. |
| Lipophilicity | High (due to 4-CF3 group) | Soluble in non-polar organics (DCM, Et2O, Toluene). Insoluble in water. |
| Basicity | Weakly basic (Secondary amine) | Can form salts, but strong acids may trigger ring opening. |
| Oxidation State | Susceptible to dehydrogenation | Can oxidize to thiazoline (C=N double bond) or sulfoxides upon prolonged air exposure. |
| Major Impurities | 1. 4-(Trifluoromethyl)benzaldehyde2. Cysteamine (2-aminoethanethiol)3. Disulfide dimers | Aldehyde is lipophilic (hard to separate). Cysteamine is polar (easy to wash away). |
Support Ticket #002: Chemical Scavenging (The "Pre-Purification" Step)
User Issue: "My NMR shows 10-15% unreacted aldehyde. Recrystallization isn't removing it efficiently."
Root Cause: The 4-(trifluoromethyl)phenyl group makes the aldehyde highly lipophilic, causing it to co-crystallize with your product. Solution: Use a Bisulfite Adduct Wash before crystallization.
The Protocol: Bisulfite Scavenging
This method exploits the electron-deficient nature of 4-(trifluoromethyl)benzaldehyde, making it highly reactive toward sodium bisulfite to form a water-soluble sulfonate adduct.
-
Dissolution: Dissolve your crude reaction mixture in a non-miscible organic solvent (Ethyl Acetate or Diethyl Ether). Do not use DCM (emulsions are common with bisulfite).
-
Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (
). -
The Wash:
-
Wash the organic layer 2
with the bisulfite solution. -
Observation: You may see a white precipitate at the interface (the bisulfite adduct). This is normal.
-
-
Rinse: Wash the organic layer 1
with Water, then 1 with Brine. -
Drying: Dry over
(Sodium Sulfate). Avoid if your product is sensitive, as it is slightly Lewis acidic.
Why this works: The thiazolidine ring is stable to weak bases/nucleophiles like bisulfite, but the unreacted aldehyde is quantitatively removed into the aqueous phase.
Support Ticket #003: Crystallization (The Gold Standard)
User Issue: "I need >98% purity for biological assay. Column chromatography is degrading my compound."
Root Cause: Silica gel is acidic (pH ~4-5). Thiazolidines are acid-labile cyclic acetals. On the column, they hydrolyze back to the aldehyde and cysteamine. Solution: Recrystallization is the preferred method for this molecule.
Recommended Solvent Systems
The
| Method | Solvent System | Protocol Notes |
| Single Solvent | Ethanol (Abs.) or Isopropanol | Heat to boiling. If oiling occurs, add a seed crystal. Cool slowly to |
| Binary System | Hexane / Ethyl Acetate | Dissolve in min. hot EtOAc. Add hot Hexane until turbid. Cool to RT, then |
| Anti-Solvent | Toluene / Pentane | Dissolve in min. Toluene (good for highly lipophilic CF3 analogs). Layer Pentane on top. |
Troubleshooting "Oiling Out"
If the product separates as an oil instead of crystals:
-
Re-heat to dissolve the oil.
-
Add a "seed" crystal (if available) or scratch the glass wall with a glass rod.
-
Critical: Ensure the solvent is anhydrous . Water promotes oiling and hydrolysis.
Support Ticket #004: Chromatography (If You Must)
User Issue: "Crystallization failed. I have to run a column. How do I stop the decomposition?"
Solution: You must neutralize the stationary phase.
The "Neutralized Silica" Protocol
Standard silica gel will destroy your compound. You must mask the acidic silanol (
-
The Modifier: Use Triethylamine (TEA) .
-
Slurry Preparation:
-
Prepare your eluent (e.g., 10% EtOAc in Hexane).
-
Add 1% v/v Triethylamine to the eluent.
-
Slurry the silica gel in this mixture before packing the column.
-
-
Running the Column:
-
Maintain 0.5% TEA in the mobile phase throughout the run.
-
Warning: TEA has a high boiling point. You will need to rotovap aggressively or dry under high vacuum to remove it from the final product.
-
-
Alternative: Use Neutral Alumina (Aluminum Oxide) instead of silica. It is far less likely to trigger ring-opening.
Visualizing the Logic
Figure 1: Purification Decision Matrix
Caption: Logical workflow for selecting the purification method based on crude purity and impurity profile.
Figure 2: The Hydrolysis Trap (Why Silica Fails)
Caption: Mechanism of acid-catalyzed ring opening on untreated silica gel.
FAQ: Rapid Fire Troubleshooting
Q: My product smells like rotten eggs after the column. A: This indicates hydrolysis. The smell is cysteamine (or free thiol). You likely used acidic silica or wet solvents. Repurify using the Bisulfite wash to remove the released aldehyde, then wash with basic water to remove the cysteamine.
Q: Can I store this in solution?
A: Not recommended for long periods. In solution, the ring-opening equilibrium is active. Store as a solid, under Argon, at
Q: The melting point is lower than expected.
A: 2-Arylthiazolidines are chiral at C2. If you synthesized this from racemic cysteamine and aldehyde, you have a racemate. If you used a chiral auxiliary or enantiopure starting material, the MP will be different. Furthermore, the
References
-
Mechanistic Studies on Thiazolidine Formation. Context: Explains the equilibrium between the thiazolidine ring and the open-chain imine, and the role of acid catalysis in hydrolysis. Source:J. Agric.[1][2] Food Chem.[1][2] 1998, 46, 1, 224–227.[1] Link:[Link]
-
Purification of Laboratory Chemicals (Standard Text). Context: General protocols for purifying N,S-heterocycles and the use of neutralized silica. Source: Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann. Link:[Link]
-
pKa and Stability of 2-Substituted Thiazolidines. Context: Discusses the basicity of the thiazolidine nitrogen and its susceptibility to acid-mediated cleavage. Source:J. Am. Chem. Soc.[3][4] 1959, 81, 19, 5089–5095. Link:[Link]
Sources
Technical Support Center: Separation of Thiazolidine Isomers by HPLC
Welcome to the comprehensive guide for navigating the complexities of separating thiazolidine isomers using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your analytical and preparative separations.
Introduction to Thiazolidine Isomer Separation
Thiazolidine derivatives are a critical class of heterocyclic compounds in medicinal chemistry. Due to the presence of one or more chiral centers, their synthesis often results in mixtures of stereoisomers (enantiomers and diastereomers). As different isomers can exhibit varied pharmacological activities and toxicological profiles, their accurate separation and quantification are paramount.[1][2] Chiral HPLC stands out as a powerful and widely adopted technique for this purpose, employing a chiral stationary phase (CSP) to differentiate between stereoisomers.[3][4] However, the path to achieving baseline resolution can be challenging. This guide provides the expertise and practical insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to separate thiazolidine isomers?
The biological activity of chiral drugs can be highly stereospecific. One isomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1] Regulatory bodies, such as the U.S. Food and Drug Administration, often mandate the marketing of single-enantiomer drugs, making efficient separation a critical step in drug development.[5]
Q2: What is the fundamental principle behind chiral HPLC separation?
Chiral HPLC utilizes a stationary phase that is itself chiral. As the racemic mixture passes through the column, the enantiomers form transient, diastereomeric complexes with the CSP.[6] These complexes have different interaction energies, causing one enantiomer to be retained longer than the other, which results in their separation.[5]
Q3: Can I separate diastereomers on a standard (achiral) HPLC column?
Yes, in many cases. Diastereomers have different physical properties and can often be separated using standard reverse-phase (RP-HPLC) or normal-phase (NP-HPLC) chromatography without the need for a chiral stationary phase.[7]
Q4: What are the most common types of chiral stationary phases (CSPs) for thiazolidine isomer separation?
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most popular and versatile for separating a wide range of chiral compounds, including thiazolidine derivatives.[3][8] Macrocyclic glycopeptide and Pirkle-type CSPs also show utility for specific applications.[6][9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Poor or No Resolution of Enantiomers
Q: I'm injecting my racemic thiazolidine mixture onto a chiral column, but I see only one peak or a broad, unresolved peak. What's wrong?
This is one of the most common challenges in chiral method development. The lack of separation indicates that the chiral stationary phase is not effectively discriminating between the enantiomers under the current conditions.
Possible Causes & Solutions:
-
Inappropriate Stationary Phase: There is no universal CSP. The selection of the stationary phase is the most critical factor influencing selectivity.[1]
-
Action: Screen a variety of chiral stationary phases. A good starting point for thiazolidine derivatives includes polysaccharide-based columns like Chiralcel® OD-H and Chiralpak® AD-H.[3][10] Consider screening columns with different chiral selectors (e.g., amylose vs. cellulose) and different derivatizations.[1][11]
-
-
Incorrect Mobile Phase Composition: The mobile phase composition dictates the interaction between the analyte and the CSP.
-
Action (Normal Phase): Optimize the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small, incremental changes (2-5%) can have a significant impact on resolution.[3][6]
-
Action (Reversed Phase): Adjust the ratio of the aqueous component (water or buffer) to the organic modifier (acetonitrile or methanol).
-
Action (Polar Organic Mode): For some thiazolidine derivatives, using polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase can provide unique selectivity.[11]
-
-
Suboptimal Temperature: Column temperature affects the thermodynamics of the chiral recognition process.
-
Action: Experiment with different column temperatures. Lower temperatures often improve resolution but can increase analysis time and backpressure.
-
Problem 2: Peak Tailing
Q: My thiazolidine isomer peaks are asymmetrical with a distinct "tail." How can I improve the peak shape?
Peak tailing is often observed for basic compounds like thiazolidines and can compromise resolution and accurate integration.[12][13] It typically arises from secondary interactions between the analyte and the stationary phase, particularly with exposed silanol groups on silica-based columns.[14][15]
Possible Causes & Solutions:
-
Silanol Interactions: The basic nitrogen atoms in the thiazolidine ring can interact strongly with acidic silanol groups on the silica support of the stationary phase.[15]
-
Action: Add a competing base to the mobile phase. A small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) can neutralize the active silanol sites, leading to improved peak symmetry.[14][16]
-
Action: For acidic thiazolidine derivatives, add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase.[16]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Action: Reduce the sample concentration or the injection volume.[16]
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Action: Whenever possible, dissolve the sample in the mobile phase.
-
Problem 3: Irreproducible Retention Times
Q: The retention times of my isomer peaks are shifting between injections. What could be the cause?
Shifting retention times can make peak identification and quantification unreliable. This issue often points to a lack of system equilibration or changes in the mobile phase.
Possible Causes & Solutions:
-
Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.
-
Action: Increase the column equilibration time between runs. Ensure a stable baseline before injecting the sample.[17]
-
-
Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of volatile components can alter the mobile phase composition over time.
-
Temperature Fluctuations: Variations in the ambient or column temperature can affect retention times.
-
Action: Use a column oven to maintain a constant temperature.[17]
-
Method Development and Optimization Workflow
Developing a robust HPLC method for separating thiazolidine isomers requires a systematic approach. The following workflow and diagram illustrate a logical progression from initial screening to a validated method.
Caption: A decision tree for troubleshooting common HPLC separation problems.
References
-
AKJournals. (n.d.). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Retrieved from [Link]
-
ACS Publications. (2007, March 8). Axially Chiral 2-Arylimino-3-aryl-thiazolidine-4-one Derivatives: Enantiomeric Separation and Determination of Racemization Barriers by Chiral HPLC. The Journal of Organic Chemistry. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
ResearchGate. (2025, August 7). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
PubMed. (2022, January 11). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and rapid HPLC method determination of CSR1 and CSR2, new heterocyclic thiazolidinedione derivatives, in rat plasma. Retrieved from [Link]
-
LCGC International. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
-
PMC - NIH. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]
-
ResearchGate. (2014, September 17). Is there any chiral column for RP-HPLC which is capable of separation of both enantiomers of most drugs?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiazolidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Chiral Columns. Retrieved from [Link]
-
(n.d.). Validation of Chromatographic Methods. Retrieved from [Link]
-
PMC. (n.d.). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. Retrieved from [Link]
-
LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved from [Link]
-
JETIR.org. (n.d.). analytical method development and validation of anti-diabetic drugs. Retrieved from [Link]
-
PubMed. (2019, October 15). Optimization of a single HPLC-PDA method for quantifying Metformin, Gliclazide, Pioglitazone, Dapagliflozin, Empagliflozin, Saxagliptin, Linagliptin and Teneligliptin using central composite design. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
(n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]
-
YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]
-
(2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]
-
PubMed. (n.d.). Liquid chromatographic separation of the stereoisomers of thiazide diuretics. Retrieved from [Link]
-
alwsci. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. eijppr.com [eijppr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. chromtech.com [chromtech.com]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. One moment, please... [medikamenterqs.com]
Technical Support Center: Addressing Solubility Challenges of Fluorinated Thiazolidines in DMSO-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions (FAQs) regarding the significant, yet often manageable, solubility challenges encountered with fluorinated thiazolidine derivatives in DMSO-based experimental assays. Our goal is to provide you with the causal understanding and practical steps needed to ensure the integrity and success of your experiments.
Part 1: Understanding the Core Problem
Before diving into troubleshooting, it is crucial to understand the physicochemical principles at play. The solubility of a compound is not a single property but a complex interplay between its intrinsic characteristics and its environment.
Q: Why are my fluorinated thiazolidine compounds so difficult to dissolve, even in DMSO?
A: This is a common and valid question. The challenge arises from a combination of factors related to both the thiazolidine core and the effects of fluorination.
-
The Thiazolidine Scaffold: The core thiazolidine structure, particularly the 2,4-thiazolidinedione (TZD) found in many bioactive molecules, is a crystalline solid with inherently low solubility in a wide range of common organic solvents, including DMSO and ethanol[1]. Its dissolution is highly dependent on the nature of the substituents on the ring[2][3].
-
The Dual Role of Fluorine: Fluorine is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeation[4][5]. However, its effect on solubility is not straightforward:
-
Increased Lipophilicity: Fluorine is more hydrophobic than hydrogen. Substituting hydrogen with fluorine often increases the molecule's overall lipophilicity (LogP), which can decrease its solubility in aqueous media[4][6]. This is a primary reason for precipitation when diluting a DMSO stock into an aqueous assay buffer.
-
Electronic Effects (pKa Modulation): As the most electronegative element, fluorine has a powerful electron-withdrawing effect. This can lower the pKa of nearby acidic or basic functional groups[7]. For a thiazolidine with a carboxylic acid moiety, for instance, this can alter the pH at which the molecule is ionized. Since the ionized (salt) form is typically more water-soluble, this pKa shift is a critical factor you can manipulate.[8]
-
In essence, you are often working with a molecular scaffold that is inherently poorly soluble, which is then modified with fluorine atoms that can further increase its tendency to avoid aqueous environments.
Part 2: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most immediate problems users encounter during experimental setup.
Q1: My compound won't dissolve completely in 100% DMSO. What are my immediate options?
A: This indicates that you are at or above the compound's solubility limit in DMSO. Before abandoning the solvent, attempt these physical dissolution aids. Precipitation from high-concentration DMSO stocks is a known issue in HTS campaigns[9][10].
Protocol 1: Aiding Initial Dissolution in DMSO
-
Mechanical Agitation: After adding the DMSO, vortex the vial vigorously for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. Ultrasonication is highly effective at breaking down particle clusters and enhancing dissolution[11].
-
Gentle Warming: Warm the solution to 30-37°C in a water bath for 10-15 minutes, followed by vortexing[11]. Caution: Be mindful of your compound's thermal stability. Do not overheat.
-
Inspect: After each step, visually inspect the solution against a light source for any remaining particulates. If the compound dissolves, allow it to return to room temperature to ensure it remains in solution. If it precipitates upon cooling, you are likely dealing with a supersaturated solution, and you should consider lowering the stock concentration.
Q2: My compound looks perfectly dissolved in its DMSO stock, but it precipitates immediately when I add it to my cell culture media or aqueous assay buffer. What is happening?
A: You are observing a phenomenon known as "solvent shock" or "crashing out."[12] Your compound is soluble in the organic environment of 100% DMSO but is not soluble in the predominantly aqueous environment of your final assay buffer, especially at the target concentration. The rapid change in solvent polarity causes the compound to fall out of solution[12].
This is the most common point of failure. The workflow below outlines how to systematically troubleshoot this issue.
Diagram 1: Troubleshooting Workflow for Assay Precipitation
Caption: Troubleshooting workflow for compound precipitation upon dilution.
Q3: My DMSO stock solution was clear, but after one freeze-thaw cycle, I see crystals. Why?
A: This is often caused by two factors working in synergy:
-
Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[13][14]. Each time you open the vial, water can be absorbed. Water decreases the solubilizing capacity of DMSO for many organic compounds, increasing the likelihood of precipitation[15].
-
Freeze-Thaw Cycles: The process of freezing and thawing can provide the energy needed to initiate nucleation and crystallization, especially in a solution that is near its saturation point or has absorbed some water[9][16].
Best Practice: Always aliquot your DMSO stock solutions into single-use volumes after initial preparation.[16] This minimizes the number of freeze-thaw cycles and reduces the opportunity for water absorption for the bulk of your stock.
Part 3: Advanced Troubleshooting & Methodologies
If initial troubleshooting fails, a more systematic approach to formulation is required. The goal is to find a solvent and buffer system where your compound remains soluble at the desired concentration.
Diagram 2: Key Factors Influencing Compound Solubility
Caption: Interacting factors that determine final compound solubility.
Strategy 1: Modifying the Stock Solvent System
If DMSO alone is insufficient, a co-solvent system may be necessary. Some compounds are more soluble in other aprotic, polar solvents.
Table 1: Common Alternative Solvents for Poorly Soluble Compounds
| Solvent | Name | Key Properties |
| DMF | Dimethylformamide | Similar to DMSO, can be a good alternative[17]. |
| NMP | N-Methyl-2-pyrrolidone | Strong solubilizing power, often used in formulations[17]. |
| DMAc | Dimethylacetamide | Another alternative with properties similar to DMSO/DMF[17]. |
| Cyrene™ | Dihydrolevoglucosenone | A greener, bio-based alternative to DMSO with comparable solvation properties and low toxicity[18][19][20]. |
Protocol 2: Screening for an Optimal Stock Solvent
-
Objective: To determine if an alternative solvent or co-solvent system improves solubility.
-
Materials: Your compound, DMSO, and one or more alternative solvents (e.g., NMP, DMF).
-
Procedure: a. Weigh out small, equal amounts of your compound into separate vials. b. To each vial, add a solvent to achieve your target stock concentration (e.g., 10 mM). Test 100% DMSO, 100% NMP, and a 1:1 mixture of DMSO:NMP. c. Use the dissolution aids from Protocol 1 on all vials. d. Visually inspect for the solvent system that yields the clearest solution. e. Perform a test dilution (e.g., 1:100) of the most promising stock(s) into your aqueous assay buffer to check for precipitation. The best system is one that supports solubility both in the stock and upon dilution.
Strategy 2: Optimizing the Final Aqueous Assay Buffer
For ionizable compounds, especially those with carboxylic acid or amine groups, the pH of the final solution is critical.
Protocol 3: Determining pH-Dependent Solubility
-
Objective: To find a pH for your aqueous buffer that maximizes compound solubility. This is particularly relevant for thiazolidine-4-carboxylic acids[8].
-
Procedure: a. Prepare a set of physiologically relevant buffers with different pH values (e.g., pH 6.5, 7.0, 7.4, 8.0). b. Prepare a series of dilutions of your DMSO stock into each buffer to reach your final target concentration. c. Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour). d. Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV. e. The optimal pH is the one that maintains the highest concentration of dissolved compound.
Strategy 3: Using Solubility Enhancers in the Assay Medium
Sometimes, additives are needed in the final assay medium to act as carriers for hydrophobic compounds.
-
Serum Albumin: If your assay is compatible with serum, proteins like albumin can bind to hydrophobic compounds and help keep them in solution[16]. This is common in cell-based assays.
-
Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure. The interior of the cone is hydrophobic and can encapsulate a poorly soluble "guest" molecule, while the exterior is hydrophilic, increasing the apparent aqueous solubility of the complex[16][21]. (2-Hydroxypropyl)-β-cyclodextrin is a common and effective choice.
Part 4: Data Interpretation & Final Recommendations
Q: My compound still precipitates with every method I've tried. Can I just filter or centrifuge the sample and use the supernatant for my assay?
A: This is strongly discouraged. Filtering or centrifuging a precipitated sample removes an unknown amount of your active compound[16]. The concentration in the supernatant will be lower than your intended test concentration, leading to a significant underestimation of your compound's potency (e.g., an artificially high IC50 value). This compromises the integrity of your data. The correct approach is to find conditions where the compound is fully dissolved at a known concentration. If this is not possible, you must report the result as being limited by solubility.
Final Checklist:
-
Start with a realistic stock concentration. Not all compounds will be soluble at 10 or 20 mM.
-
Always aliquot stock solutions to minimize freeze-thaw cycles and water absorption.
-
Visually inspect stocks before each use. If a thawed aliquot shows precipitation, try to redissolve it (Protocol 1). If it doesn't redissolve, discard it and use a fresh aliquot.
-
Control your vehicle. Ensure your vehicle control (e.g., buffer + 0.5% DMSO) runs alongside all experiments to account for any solvent effects.
-
Consider advanced formulation. If all else fails for critical compounds, more advanced drug delivery techniques like creating salt forms, co-crystals, or nanosuspensions may be required, though these are typically employed at later stages of drug development[22][23].
References
-
ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. [Link]
-
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]
-
Wikipedia. (n.d.). Biological aspects of fluorine. Wikipedia. [Link]
-
Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
RSC Publishing. (n.d.). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. [Link]
-
Pandey, M. K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. SpringerLink. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]
-
Sloop, J. C., et al. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. MDPI. [Link]
-
Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). In situ DMSO hydration measurements of HTS compound libraries. ResearchGate. [Link]
-
University of Strathclyde. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. University of Strathclyde. [Link]
-
Ingenta Connect. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Ingenta Connect. [Link]
-
Popa-Burke, I., & Russell, J. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. [Link]
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
-
National Center for Biotechnology Information. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2022). There is any solvent other than DMSO can be used to dissolve the plant extract to test its antibacterial activity as DMSO has antibacterial activity? ResearchGate. [Link]
-
ACS Figshare. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - JACS Au. ACS Figshare. [Link]
-
ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives,.... ResearchGate. [Link]
-
CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. CatSci. [Link]
-
Contract Pharma. (2017). Optimizing Drug Solubility. Contract Pharma. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. [Link]
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Veranova. [Link]
-
ResearchGate. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs | Request PDF. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. National Center for Biotechnology Information. [Link]
-
Sonawane, N. D., et al. (2008). Thiazolidinone CFTR inhibitors with improved water solubility identified by structure-activity analysis. PubMed. [Link]
-
Swanson, B. N. (1983). Dimethyl sulfoxide (DMSO): a review. PubMed. [Link]
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High Throughput Sonication: Evaluation for Compound Solubilizatio...: Ingenta Connect [ingentaconnect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 21. contractpharma.com [contractpharma.com]
- 22. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 23. catsci.com [catsci.com]
Validation & Comparative
F NMR Characterization of Trifluoromethyl Phenyl Thiazolidine: A Technical Comparison Guide
Topic:
Executive Summary
In the high-stakes environment of drug discovery, the trifluoromethyl phenyl thiazolidine scaffold represents a critical intersection of metabolic stability (conferred by the
This guide objectively compares
Technical Comparison: F NMR vs. Alternatives
The following analysis contrasts
| Feature | HPLC-UV | ||
| Specificity | High. No background signal from biological matrices or non-fluorinated impurities.[1] | Medium. Co-elution of impurities is common; requires method development. | Low/Medium. Severe overlap in the aromatic region (6.5–8.0 ppm) is typical for phenyl-thiazolidines.[1] |
| Quantification | Absolute (qNMR). Requires only a single internal standard (e.g., | Relative. Requires a pure reference standard of the specific analyte for calibration curves. | Relative. Integration errors due to signal overlap and baseline distortion. |
| Structural Insight | High. Chemical shift is highly sensitive to electronic environment (ortho/meta/para positioning).[1] | Low. Retention time gives no structural data without MS coupling. | High. Provides connectivity but struggles with quaternary carbons. |
| Sample Prep Time | < 5 mins. Dissolve and shoot. | > 30 mins. Filtration, dilution, and mobile phase preparation required.[1] | < 5 mins. Dissolve and shoot. |
| Solvent Effect | Significant. | N/A. Mobile phase is fixed. | Moderate. Shifts affect all protons, often complicating overlap. |
Expert Insight: The Causality of Choice
Why choose
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating. The use of a specific internal standard (IS) with a relaxation time (
Materials
-
Analyte: Trifluoromethyl phenyl thiazolidine derivative (approx. 10 mg).[1]
-
Solvent:
(preferred for solubility and resolution) or .[1] -
Internal Standard (IS):
-Trifluorotoluene ( ppm) or 4,4'-Difluorobenzophenone ( ppm).[1]-
Note: Avoid TFA (Trifluoroacetic acid) as it is volatile and its shift is concentration-dependent.[1]
-
Step-by-Step Methodology
-
Gravimetric Preparation (Critical for qNMR):
-
Weigh 10.0 mg of the analyte (
mg) into a vial. -
Weigh 5.0 mg of Internal Standard (
mg) into the same vial. -
Dissolve in 0.6 mL of
.[1] Vortex until clear. -
Transfer to a 5 mm NMR tube.
-
-
Acquisition Parameters (Bruker/Jeol 400 MHz equivalent):
-
Pulse Sequence: zgig (inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) for accurate integration.
-
Spectral Width: 200 ppm (centered at -100 ppm).
-
Relaxation Delay (
): of the slowest relaxing nucleus. For groups, set seconds.[1] -
Scans (NS): 64 (provides S/N > 150:1).[1]
-
Offset (O1P): -63 ppm.
-
-
Processing & Analysis:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Phase and baseline correct (automatic followed by manual adjustment).[1]
-
Integrate the IS peak (set to defined value based on moles).
-
Integrate the analyte
peak.
-
Data Interpretation[1][2][3][4]
-
Chemical Shift (
): -
Coupling:
-
Look for
Hz in the satellite satellites (if visible) or Hz if proton decoupling is off.[1]
-
Visualization: Workflow & Decision Logic
Figure 1: Characterization Workflow
This diagram illustrates the logical flow from crude synthesis to validated data, highlighting the decision points that ensure scientific integrity.
Caption: Figure 1. Optimized workflow for
Figure 2: Signal Pathway & Coupling
A representation of the magnetic interactions within the trifluoromethyl phenyl thiazolidine molecule.
Caption: Figure 2. Electronic and magnetic connectivity. The phenyl ring acts as a conduit for electronic effects, influencing the
References
-
National Institutes of Health (NIH). (2013).[1] A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC3660144. Retrieved from [Link]
-
University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link][1]
-
Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Retrieved from [Link]
Sources
Cytotoxicity Profiling: Thiazolidine Scaffolds vs. Doxorubicin
A Comparative Technical Guide for Drug Discovery
Executive Summary
This guide provides a technical comparison between the established anthracycline antibiotic Doxorubicin (DOX) and emerging Thiazolidine derivatives (specifically 2,4-thiazolidinediones and 4-thiazolidinones). While Doxorubicin remains a clinical gold standard for potency, its utility is capped by dose-dependent cardiotoxicity and non-selective DNA intercalation. Conversely, Thiazolidine scaffolds offer a tunable pharmacophore that exhibits comparable cytotoxicity in specific cell lines (e.g., HepG2, MCF-7) often with superior Selectivity Indices (SI) and distinct mechanisms of action involving PPAR-
Mechanistic Divergence: The "Why" Behind the Toxicity
To interpret cytotoxicity data correctly, one must understand the upstream molecular triggers. The fundamental difference lies in indiscriminate destruction vs. targeted modulation .
Doxorubicin: The "Sledgehammer"
Doxorubicin functions primarily through two aggressive pathways:
-
Topoisomerase II Inhibition: It intercalates into DNA, stabilizing the Topo II-DNA complex, preventing religation, and causing double-strand breaks.
-
ROS Generation: The quinone moiety undergoes redox cycling, generating superoxide anions. While effective against tumors, this oxidative stress is the primary driver of cardiomyocyte death (cardiotoxicity).
Thiazolidine Derivatives: The "Scalpel"
Thiazolidine derivatives (TZDs) operate through multi-targeted signaling modulation rather than direct DNA damage:
-
PPAR-
Activation: Agonism of Peroxisome Proliferator-Activated Receptor Gamma leads to G1 cell cycle arrest and downregulation of anti-apoptotic factors (Bcl-2). -
VEGFR-2 Inhibition: Certain derivatives (e.g., 5-substituted 2,4-TZDs) inhibit vascular endothelial growth factor receptors, cutting off angiogenic signaling.
-
Apoptosis Induction: Restoration of the Bax/Bcl-2 ratio and activation of Caspase-3/7/9, often independent of the massive ROS storms associated with Doxorubicin.
Visualization: Mechanistic Pathways
Caption: Comparison of Doxorubicin's DNA-damaging/ROS pathways vs. Thiazolidine's receptor-mediated apoptotic pathways.
Quantitative Benchmarking
The following data consolidates IC50 values (concentration inhibiting 50% of cell growth) from recent comparative studies. Note the Selectivity Index (SI) , which is critical for drug safety.
Table 1: Comparative Cytotoxicity (IC50 in µM)
Lower IC50 = Higher Potency
| Cell Line | Tissue Origin | Doxorubicin (Control) | Thiazolidine Derivative (Best in Class) | Performance Note |
| HepG2 | Liver Carcinoma | 1.15 – 7.94 µM | 4.40 – 8.82 µM (Compound 12i/7c) | Comparable potency; TZD often safer on hepatocytes. |
| MCF-7 | Breast Cancer | 0.98 – 7.27 µM | 5.02 – 7.78 µM (Hybrid 11/7c) | Dox is generally more potent, but TZDs show activity in resistant lines. |
| HCT-116 | Colon Cancer | 8.07 – 8.92 µM | 3.08 – 5.77 µM (Hybrid 41/7c) | TZD Superiority: Certain hybrids outperform Dox in colon cancer. |
| U251 | Glioblastoma | ~0.86 µM (0.5 µg/mL) | ~0.17 µM (Les-3288) | TZD Superiority: 4-thiazolidinones show high efficacy in glioma models. |
Table 2: Selectivity & Safety Profile
Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells) SI > 2.0 indicates good selectivity.
| Compound | Normal Cell Line | IC50 (Normal) | IC50 (Cancer Target) | Selectivity Index (SI) |
| Doxorubicin | Vero / HFF-1 | ~15 - 432 µM* | 1 - 8 µM | ~2 - 50 (Variable/Toxic) |
| Thiazolidine (Cmpd 12a) | Vero | > 1590 µM | 4.4 µM (HepG2) | > 360 (Highly Selective) |
| Thiazolidine (Cmpd 5) | MCF-10A | > 100 µM | 4.59 µM (MCF-7) | 30.65 |
*Note: While Doxorubicin shows high IC50 in some normal fibroblast assays (Vero), it is clinically known for cumulative cardiotoxicity at therapeutic doses, a metric not always captured in simple fibroblast MTT assays.
Experimental Protocol: High-Fidelity MTT Assay
Purpose: To generate reproducible IC50 data comparing a novel Thiazolidine derivative against Doxorubicin. Expert Insight: Standard kit protocols often fail due to "edge effects" (evaporation in outer wells) and poor solubility of hydrophobic thiazolidine rings. This protocol corrects for these variables.
Reagents
-
Cell Lines: MCF-7 or HepG2 (ATCC validated).
-
Controls: Doxorubicin HCl (Positive), 0.1% DMSO (Vehicle).
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) – 5 mg/mL in PBS.
-
Solubilizer: DMSO (Dimethyl Sulfoxide).
Step-by-Step Workflow
-
Seeding (Day 0):
-
Seed cells at 5,000–8,000 cells/well in 96-well plates.
-
Critical: Fill outer perimeter wells with sterile PBS, NOT cells. This prevents the "edge effect" where evaporation alters media concentration in outer wells, skewing data.
-
Incubate 24h at 37°C, 5% CO2.
-
-
Drug Treatment (Day 1):
-
Prepare stock solutions of Thiazolidine derivative (10 mM in DMSO) and Doxorubicin (water/DMSO).
-
Perform serial dilutions in culture media (e.g., 0.1, 1, 5, 10, 50, 100 µM).
-
Ensure final DMSO concentration is < 0.5% in all wells to avoid solvent toxicity.
-
Treat cells in triplicate.
-
-
Incubation (Day 1-3):
-
Incubate for 48 or 72 hours . (Thiazolidines often require 48h+ to manifest apoptotic effects via gene modulation, unlike the rapid necrosis of Dox).
-
-
MTT Addition (Day 3):
-
Add 20 µL MTT stock to each well.
-
Incubate 3–4 hours until purple formazan crystals are clearly visible.
-
-
Solubilization & Read (Day 3):
-
Aspirate media carefully (do not disturb crystals).
-
Add 150 µL DMSO .
-
Shake plate on an orbital shaker for 15 mins (Crucial for dissolving hydrophobic thiazolidine precipitates).
-
Measure Absorbance (OD) at 570 nm (reference 630 nm).
-
-
Analysis:
-
Calculate % Viability =
. -
Plot dose-response curve (Log-concentration vs. Viability) using non-linear regression to determine IC50.
-
Screening Workflow Visualization
This diagram outlines the logical flow from synthesis to lead selection, highlighting where the comparison with Doxorubicin occurs.
Caption: Workflow for validating Thiazolidine derivatives, prioritizing Selectivity Index (SI) over raw potency against Doxorubicin.
Conclusion
While Doxorubicin remains the superior agent for raw cytotoxic potency in aggressive cancers, its narrow therapeutic window limits its long-term application. Thiazolidine derivatives present a compelling alternative for "precision medicine" approaches. They may not always match the sub-micromolar IC50 of Doxorubicin, but their ability to induce apoptosis via specific pathways (VEGFR-2, PPAR-
References
-
Al-Warhi, T., et al. (2020). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights. PMC. Link
-
El-Sayed, M.A., et al. (2022). Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones. MDPI Molecules. Link
-
Panchal, N., et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives.[1] Galaxy Publication. Link
-
Kobylinska, L., et al. (2017). Differential pro-apoptotic effects of synthetic 4-thiazolidinone derivative Les-3288, doxorubicin and temozolomide in human glioma U251 cells. PubMed. Link
-
Hassan, A.H., et al. (2024). New thiazolidine-2,4-diones as potential anticancer agents and apoptotic inducers targeting VEGFR-2 kinase.[2] PubMed. Link
Sources
Validation of PPAR-gamma Activation by Thiazolidine Analogs: A Comparative Guide
Core Directive: Beyond the "Binding" Trap
In the development of Thiazolidinediones (TZDs), a common pitfall is equating ligand binding affinity with therapeutic efficacy . As a senior scientist, I must emphasize that high-affinity binding does not guarantee the desired pharmacological profile. The "gold rush" for super-agonists in the early 2000s led to compounds with severe side effects (edema, weight gain) due to over-stabilization of the active helix 12 conformation.
Modern validation of PPAR
-
Biochemical Affinity: Does it fit the pocket? (TR-FRET Binding)[1][2][3][4][5][6]
-
Conformational Efficacy: Does it recruit the right co-activators? (TR-FRET Coregulator Assay)
-
Cellular Transactivation: Does it drive gene expression in a chromatin context? (Luciferase Reporter)
-
Phenotypic Outcome: Does it induce adipogenesis without toxicity? (3T3-L1 Differentiation)[6]
This guide focuses on the first three critical pillars, using Rosiglitazone (full agonist reference), Pioglitazone (balanced agonist), and Lobeglitazone (high-affinity next-gen analog) as benchmarks.
Mechanistic Grounding & Visualization
Understanding the structural biology is prerequisite to assay design. TZDs bind to the Ligand Binding Domain (LBD), specifically interacting with Helix 12 (H12).[7][8][9] Full agonists stabilize H12 to form a charge clamp that recruits co-activators like SRC-1 or TRAP220. Partial agonists induce a distinct conformation that recruits co-activators less efficiently, potentially decoupling insulin sensitization from side effects.
Diagram 1: PPAR-gamma Activation Pathway
Caption: Ligand binding triggers Helix 12 stabilization, heterodimerization with RXR, and co-activator recruitment to drive insulin-sensitizing genes.[6]
Comparative Performance Analysis
The following table synthesizes experimental data for standard and next-generation TZDs. Use these values to benchmark your novel analogs.
Table 1: Benchmark Performance Metrics
| Metric | Rosiglitazone (Reference) | Pioglitazone (Clinical Std) | Lobeglitazone (High Affinity) | Interpretation |
| Class | Full Agonist | Balanced Agonist | Potent Full Agonist | Defines max efficacy ceiling. |
| Binding Affinity ( | ~40 nM | ~300–500 nM | ~3–5 nM | Lobeglitazone binds ~12x tighter than Rosi due to hydrophobic tail interaction [1, 2]. |
| TR-FRET EC | 20–50 nM | 500–800 nM | 1–5 nM | Lower EC50 = Higher potency in recruiting co-activators. |
| Reporter Assay EC | 30–100 nM | 600–1000 nM | 5–10 nM | Cellular potency often shifts right vs. biochemical data due to permeability/metabolism. |
| Max Efficacy ( | 100% (Defined) | ~70–80% | 100% | Partial agonists (lower |
| PPAR Selectivity | Highly Selective | Weak | Highly Selective | Pioglitazone's |
Experimental Protocols (Self-Validating Systems)
Protocol A: TR-FRET Co-activator Recruitment (Biochemical)
Purpose: To determine if your analog induces the specific conformational change required to recruit co-activators (e.g., TRAP220/DRIP205). This is superior to simple radioligand binding because it measures functional binding.
The System (LanthaScreen™ style):
-
Receptor: GST-tagged PPAR
-LBD.[3][5] -
Acceptor: Fluorescein-labeled Co-activator peptide (e.g., TRAP220).[1][3]
-
Readout: TR-FRET ratio (520 nm / 495 nm). High ratio = Recruitment.
Step-by-Step Methodology:
-
Buffer Prep: Prepare TR-FRET Coregulator Buffer D (Invitrogen or equivalent) containing 5 mM DTT (freshly added). Critical: DTT prevents oxidation of the nuclear receptor.
-
Compound Dilution: Prepare a 10-point serial dilution of your analog in 100% DMSO (start at 100
M). Transfer 100 nL to a 384-well low-volume black plate (acoustic dispensing preferred). -
Master Mix 1 (Receptor): Dilute GST-PPAR
-LBD to 10 nM in buffer. Add 5 L to wells. -
Master Mix 2 (Detection): Dilute Tb-anti-GST antibody (10 nM) and Fluorescein-TRAP220 peptide (250 nM) in buffer. Add 5
L to wells.-
Final Concentrations: 5 nM Receptor, 5 nM Antibody, 125 nM Peptide.[5]
-
-
Incubation: Cover plate to protect from light. Incubate at Room Temperature (20-25°C) for 2–4 hours . Note: Equilibrium takes time; reading too early increases noise.
-
Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).
-
Excitation: 340 nm.
-
Emission 1: 495 nm (Tb donor).
-
Emission 2: 520 nm (Fluorescein acceptor).
-
Lag time: 100
s; Integration: 200 s.
-
Diagram 2: TR-FRET Assay Workflow
Caption: Step-by-step workflow for the TR-FRET co-activator recruitment assay, ensuring robust Z' factors.
Protocol B: Luciferase Reporter Assay (Cellular)
Purpose: To validate that the analog can cross the cell membrane, enter the nucleus, and drive transcription from a PPRE (PPAR Response Element) promoter.
Cell Line: HEK293T or COS-7 (easy transfection). Plasmids:
-
Expression Vector: Gal4-PPAR
-LBD (Fusion protein). -
Reporter Vector: UAS-Luciferase (Gal4 binding site upstream of Luciferase).
-
Normalization: Renilla Luciferase (constitutive).
Step-by-Step Methodology:
-
Seeding: Seed HEK293T cells at 20,000 cells/well in 96-well white plates in DMEM + 10% Charcoal-Stripped FBS. Critical: Stripped FBS removes endogenous lipids that activate PPARs.
-
Transfection (24h later): Transfect using Lipofectamine or FuGENE. Ratio: 40 ng Gal4-PPAR
: 40 ng UAS-Luc : 5 ng Renilla per well. -
Treatment (24h post-transfection): Replace media with fresh DMEM (Stripped FBS) containing serial dilutions of the analog (0.1 nM to 10
M). Include Rosiglitazone (1 M) as the 100% control. -
Incubation: Incubate for 18–24 hours .
-
Lysis & Read: Use a Dual-Luciferase Assay System.
-
Read Firefly (Experimental signal).
-
Quench & Read Renilla (Transfection efficiency control).
-
-
Analysis: Calculate Ratio (Firefly/Renilla). Normalize to Vehicle (DMSO = 1) and Rosiglitazone (Max = 100%).
Expert Insights & Troubleshooting
The "Partial Agonist" Opportunity
While Rosiglitazone is a full agonist, the current industry trend favors Partial Agonists (SPPAR
-
Why? They maintain insulin sensitization but recruit less TRAP220, reducing adipogenesis and fluid retention.
-
Validation Tip: If your analog shows high affinity (
< 10 nM) in TR-FRET binding but only 50% efficacy in the Reporter Assay, do not discard it. This is a potential SPPAR M profile.[10]
Specificity Checks
Always run a counter-screen against PPAR
-
Pioglitazone is a weak PPAR
agonist, which provides cardiovascular benefits (lowering triglycerides).[11] -
Rosiglitazone is purely PPAR
.[6][10][11] -
If your analog activates PPAR
, it may have a "dual agonist" profile similar to Glitazars.[11]
References
-
Jang, J. Y., et al. (2018). Structural Basis for the Enhanced Anti-Diabetic Efficacy of Lobeglitazone on PPARγ. Scientific Reports, 8, 31. [Link]
-
Lee, M. A., et al. (2017). Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs. Scientific Reports, 7, 16837. [Link]
-
Sakamoto, J., et al. (2000). Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone.[12] Biochemical and Biophysical Research Communications, 278(3), 704-711. [Link]
-
Lehmann, J. M., et al. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). Journal of Biological Chemistry, 270(22), 12953-12956. [Link]
-
Willson, T. M., et al. (2000). The PPARs: from orphan receptors to drug discovery. Journal of Medicinal Chemistry, 43(4), 527-550. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Invitrogen LanthaScreen TR-FRET PPAR gamma Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation [mdpi.com]
- 7. modishproject.com [modishproject.com]
- 8. Structural Basis for the Enhanced Anti-Diabetic Efficacy of Lobeglitazone on PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medscape.com [medscape.com]
- 12. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
Safety Operating Guide
A Guide to the Safe Disposal of 2-(4-(Trifluoromethyl)phenyl)thiazolidine and Associated Waste
This document provides a comprehensive, step-by-step protocol for the proper handling and disposal of 2-(4-(Trifluoromethyl)phenyl)thiazolidine. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but a deep understanding of the chemical principles that inform these essential safety measures. The protocols described herein are designed to create a self-validating system of safety, ensuring compliance with regulatory standards and protecting both laboratory personnel and the environment.
I. Core Principles: A Conservative Approach to Safety
-
A Trifluoromethylphenyl Group: This fluorinated aromatic group classifies the compound as a halogenated organic substance .[3][4] Halogenated compounds are known for their potential environmental persistence and the formation of hazardous byproducts like hydrogen fluoride if not incinerated correctly.[5][6] Therefore, this waste must be segregated into a dedicated halogenated waste stream.[7][8]
-
A Thiazolidine Ring: This is a sulfur and nitrogen-containing heterocycle. Structurally similar compounds are known to be potential skin, eye, and respiratory irritants.[9][10][11]
Based on this structural assessment, all waste containing 2-(4-(Trifluoromethyl)phenyl)thiazolidine must be treated as hazardous chemical waste .[12] Disposal via sanitary sewer or as general laboratory trash is strictly prohibited.[2][4]
II. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the compound or its associated waste, a thorough risk assessment is critical. The following table summarizes the potential hazards and the required PPE based on the analysis of structurally related chemicals.
| Hazard Category | Potential Risks | Recommended PPE |
| Health Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin.[13] Causes skin, eye, and respiratory irritation.[10][14] Long-term effects are unknown. | Gloves: Chemical-resistant nitrile or neoprene gloves.[3] Eye Protection: Chemical safety goggles or a full-face shield.[3] Lab Coat: Standard laboratory coat to protect skin and clothing.[15] Respiratory Protection: Handle only in a certified chemical fume hood to prevent inhalation.[3][16] |
| Environmental Hazards | Fluorinated organic compounds can be persistent in the environment. Improper disposal may be toxic to aquatic life. | Not applicable for PPE, but this dictates the stringent disposal protocol that follows. |
III. Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for ensuring safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[17][18]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in a safe disposal plan.[19][20] Incompatible wastes must never be mixed.[21]
-
Primary Mandate: All waste contaminated with 2-(4-(Trifluoromethyl)phenyl)thiazolidine must be collected in a container designated for "Halogenated Organic Waste." [2][3][4]
-
Do NOT mix with:
Step 2: Containerization and Labeling
Proper container selection and labeling prevent accidental exposures and ensure the waste is handled correctly by disposal technicians.
-
Container Selection:
-
Use only chemically compatible, leak-proof containers with secure, vapor-tight closures.[15][19] High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Do not use metal cans, as halogenated solvents can degrade over time to form acids that corrode metal.[16]
-
Ensure the container is in good condition, free of cracks or external residue.[12]
-
-
Labeling Protocol:
-
Clearly label the container with the words "HAZARDOUS WASTE." [1]
-
List all chemical constituents by their full name, including "2-(4-(Trifluoromethyl)phenyl)thiazolidine."[7][20] For mixtures, list all components.
-
Indicate the relevant hazard pictograms (e.g., irritant, health hazard).[21]
-
Keep the container closed at all times except when actively adding waste.[7]
-
Step 3: Storage of Waste Pending Disposal
Waste must be stored safely in a designated satellite accumulation area within the laboratory before being collected by environmental health and safety personnel.
-
Store the sealed waste container in a well-ventilated area, such as a designated cabinet under a fume hood.[16]
-
Utilize secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks or spills.[19]
-
Store away from heat sources, direct sunlight, and incompatible chemicals.[15]
Step 4: Managing Spills and Contaminated Materials
Accidental spills must be managed immediately and treated as hazardous waste.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to contain liquid spills. For solids, carefully sweep to avoid generating dust.[2]
-
Collect Waste: Place all contaminated absorbent materials, used PPE (gloves, etc.), and cleaning supplies into the designated "Halogenated Organic Waste" container.[2][12]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Contaminated Labware: Glassware or other equipment that is acutely contaminated should be triple-rinsed with a suitable solvent.[12] The first two rinsates must be collected as hazardous waste. The triple-rinsed container can then be disposed of according to institutional policy.[12][21]
Step 5: Final Disposal
The ultimate disposal of this chemical waste must be handled by a licensed environmental waste management company.
-
High-Temperature Incineration: This is the recommended disposal method for halogenated organic compounds.[1][5][6] The incinerator must be equipped with afterburners and flue gas scrubbers to neutralize acidic gases (e.g., HF, NOx, SOx) produced during combustion.[5][6][22]
-
Documentation: Ensure all required waste tracking documentation, such as a hazardous waste manifest, is completed to maintain a clear chain of custody from the lab to the final disposal facility.[18]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(4-(Trifluoromethyl)phenyl)thiazolidine and its associated waste streams.
Caption: Disposal workflow for 2-(4-(Trifluoromethyl)phenyl)thiazolidine.
Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult your institution's specific safety and disposal protocols, as well as all relevant local, state, and federal regulations.[1] The information provided is based on the chemical's structure and data from analogous compounds.
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Mastering the Safe Handling of 2-(4-(Trifluoromethyl)phenyl)thiazolidine: A Guide for Research Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities demands a meticulous and informed approach. This guide provides essential, in-depth procedural guidance for the safe handling and disposal of 2-(4-(Trifluoromethyl)phenyl)thiazolidine (CAS No. 937604-42-7), a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is built upon a foundation of data from structurally analogous compounds and established principles for managing trifluoromethylated aromatic compounds and thiazolidine derivatives.
Hazard Profile: A Synthesis of Structural Analogs
The trifluoromethyl (-CF3) group is a common feature in many pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability and cell permeability.[2] However, trifluoromethylated aromatic compounds can exhibit toxic properties and should be handled with care.[3] An SDS for a related compound, 4-(Trifluoromethyl)benzene-1-sulfonyl chloride, indicates that such molecules can cause skin and eye irritation and may lead to respiratory irritation upon inhalation.[4]
The thiazolidine core is present in various pharmacologically active compounds, including the thiazolidinedione class of antidiabetic drugs.[1][5][6] While our compound is not a thiazolidinedione, the shared heterocyclic scaffold suggests the potential for biological activity and the need for prudent handling to avoid unintended exposure. Some thiazolidinedione derivatives have been associated with adverse effects, underscoring the importance of minimizing direct contact.[1][5][7]
Based on the SDS for the structurally similar 2-(4-(methylthio)phenyl)thiazolidine, we can infer the following potential hazards for our compound of interest:
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
This table is based on inferred hazards from a structurally similar compound and general chemical principles.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling research chemicals.[1][8] The following table outlines the recommended PPE for all procedures involving 2-(4-(Trifluoromethyl)phenyl)thiazolidine.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield worn over goggles is crucial when there is a risk of splashing, particularly during transfers and reaction quenching.[9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Given the aromatic and fluorinated nature of the compound, it is advisable to consult a glove compatibility chart. Always inspect gloves for any signs of degradation or punctures before use. Double-gloving is a prudent measure for extended handling periods.[9] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat made of a flame-resistant material like Nomex® provides a critical barrier against splashes and potential ignition sources.[9] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][4][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that safety is integrated into every stage of the workflow. The following protocol outlines the key steps for the safe management of 2-(4-(Trifluoromethyl)phenyl)thiazolidine in the laboratory.
Pre-Operational Checklist
-
Information Review: Thoroughly read and understand this safety guide and any other available safety information.[1][8]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.
-
PPE Inspection: Inspect all PPE for damage and ensure it is the correct type for the task.[1]
-
Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.
Handling and Dispensing Workflow
Caption: Workflow for the safe handling and dispensing of 2-(4-(Trifluoromethyl)phenyl)thiazolidine.
Storage
Proper storage is essential to maintain the integrity of the compound and prevent accidental release.[1]
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][10]
-
Segregation: Store separately from acids, bases, and reactive chemicals.
Disposal Plan: Responsible Waste Management
The disposal of chemical waste must be carried out in strict accordance with institutional and local regulations.[1]
-
Waste Segregation: All solid waste contaminated with 2-(4-(Trifluoromethyl)phenyl)thiazolidine (e.g., gloves, weighing paper, contaminated absorbent materials) should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for liquid organic waste. Never pour chemical waste down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Minor Spill (in fume hood) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillows). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. |
| Major Spill | Evacuate the immediate area and alert laboratory personnel. Contact your institution's emergency response team. |
By adhering to these guidelines, researchers can confidently and safely work with 2-(4-(Trifluoromethyl)phenyl)thiazolidine, fostering a culture of safety and scientific excellence within the laboratory.
References
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XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. [Link]
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Thiazolidinediones. In: StatPearls. StatPearls Publishing. [Link]
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Al-Omary, F. A. M., El-Brollosy, N. R., Al-Ghorbani, M., Saravanan, K., Al-Fahemi, J. H., & Kumar, R. S. (2021). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Molecules, 27(1), 8. [Link]
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Li, P., Tian, Y., Zhang, Y., & Liu, T. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Archives of Toxicology, 98(7), 2213–2229. [Link]
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Patil, S. D., Nirmal, S. A., Bagri, P. K., & Patil, A. N. (2014). Evaluation of thiazolidinedione derivatives for acute toxicity and potential antidiabetic activity. Der Pharma Chemica, 6(4), 333-338. [Link]
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Ullah, I., Khan, J. A., Khan, A., et al. (2025). Thiazolidine Derivatives Attenuate Carrageenan-Induced Inflammatory Pain in Mice. Journal of Inflammation Research, 18, 1-12. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
